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  • Product: Methyl 2-isopropyl-2-methyl-5-oxohexanoate
  • CAS: 33422-34-3

Core Science & Biosynthesis

Foundational

CAS number and chemical identifiers for Methyl 2-isopropyl-2-methyl-5-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-isopropyl-2-methyl-5-oxohexanoate is a fascinating, yet not extensively documented, ketoester. Its molecular architecture, featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-isopropyl-2-methyl-5-oxohexanoate is a fascinating, yet not extensively documented, ketoester. Its molecular architecture, featuring a quaternary carbon center adjacent to an ester functionality and a distal ketone, presents a unique scaffold for synthetic exploration and potential applications in various fields of chemistry. This guide, designed for the discerning researcher, aims to provide a comprehensive overview of this compound, consolidating its known identifiers, proposing a logical synthetic pathway, and detailing its expected physicochemical and spectroscopic characteristics. By grounding our discussion in the fundamental principles of organic chemistry and drawing parallels with analogous structures, we will construct a robust technical profile of this intriguing molecule.

Part 1: Core Chemical Identifiers and Properties

A precise understanding of a compound begins with its fundamental identifiers and properties. This section provides a consolidated summary of the key data for Methyl 2-isopropyl-2-methyl-5-oxohexanoate.

Chemical Identifiers
IdentifierValueSource
CAS Number 33422-34-3[1]
IUPAC Name methyl 2-isopropyl-2-methyl-5-oxohexanoate[1]
Molecular Formula C₁₁H₂₀O₃[2]
Molecular Weight 200.28 g/mol [2]
InChI InChI=1S/C11H20O3/c1-8(2)11(4,10(13)14-5)7-6-9(3)12/h8H,6-7H2,1-5H3
InChIKey ZIIWTDYBBHQCLS-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)(C(=O)OC)CCC(=O)C
Physicochemical Properties

While experimental data for this specific compound is limited, we can infer its general properties based on its structure as a ketoester.

PropertyPredicted Value/InformationJustification
Appearance Colorless to pale yellow liquidTypical for esters of this molecular weight.
Boiling Point > 200 °CEstimated based on similar ketoesters.
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Insoluble in water.The ester and ketone functionalities provide some polarity, but the overall hydrocarbon character dominates.
Density ~1.0 g/cm³Typical for aliphatic esters.

Part 2: Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis commences with the conjugate addition of a suitable enolate to methyl vinyl ketone, a classic Michael reaction, to construct the carbon skeleton. This is followed by methylation of the resulting enolate at the α-position to the ester.

Synthesis_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: α-Alkylation reagent1 Methyl isobutyrate intermediate1 Methyl 2-methyl-5-oxohexanoate reagent1->intermediate1 1. LDA, THF, -78 °C 2. reagent2 Methyl vinyl ketone reagent2->intermediate1 intermediate1_2 Methyl 2-methyl-5-oxohexanoate product Methyl 2-isopropyl-2-methyl-5-oxohexanoate intermediate1_2->product 1. LDA, THF, -78 °C 2. reagent3 Isopropyl iodide reagent3->product

Caption: Proposed two-step synthesis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of Methyl 2-methyl-5-oxohexanoate (Michael Addition)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add n-butyllithium (1.05 equivalents) to a solution of diisopropylamine (1.1 equivalents) in THF to generate lithium diisopropylamide (LDA). After stirring for 30 minutes, add methyl isobutyrate (1.0 equivalent) dropwise to the LDA solution to form the corresponding lithium enolate.

  • Michael Addition: To the freshly prepared enolate solution, add methyl vinyl ketone (1.0 equivalent) dropwise, ensuring the temperature remains at -78 °C.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate (α-Alkylation)

  • Reaction Setup: In a similar setup as Step 1, dissolve the purified Methyl 2-methyl-5-oxohexanoate (1.0 equivalent) in anhydrous THF and cool to -78 °C.

  • Enolate Formation: Slowly add a freshly prepared solution of LDA (1.1 equivalents) to the ester solution to form the enolate.

  • Alkylation: Add isopropyl iodide (1.2 equivalents) to the enolate solution and allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, Methyl 2-isopropyl-2-methyl-5-oxohexanoate, is purified by vacuum distillation or column chromatography.

Part 3: Spectroscopic and Analytical Characterization

Unambiguous characterization of the final product is critical. Based on the structure of Methyl 2-isopropyl-2-methyl-5-oxohexanoate, the following spectroscopic signatures are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be complex but highly informative. Key expected signals include:

    • A singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm.

    • A singlet for the methyl protons of the acetyl group (-C(O)CH₃) around 2.1 ppm.

    • A multiplet for the methine proton of the isopropyl group.

    • Two doublets for the diastereotopic methyl protons of the isopropyl group.

    • A singlet for the methyl group at the quaternary center.

    • Multiplets for the two methylene groups in the hexanoate chain.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton. Expected signals include:

    • Two downfield signals for the carbonyl carbons of the ester and the ketone.

    • A signal for the quaternary carbon.

    • A signal for the ester methoxy carbon.

    • Signals for the carbons of the isopropyl group.

    • A signal for the methyl group on the quaternary center.

    • Signals for the two methylene carbons.

    • A signal for the acetyl methyl carbon.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 200. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃), the loss of the entire ester group, and cleavage at various points along the aliphatic chain, particularly alpha to the carbonyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will clearly indicate the presence of the two carbonyl functionalities.

  • A strong absorption band around 1735-1740 cm⁻¹ corresponding to the C=O stretch of the ester.

  • A strong absorption band around 1715-1720 cm⁻¹ corresponding to the C=O stretch of the ketone.

  • C-H stretching and bending vibrations in the region of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ , respectively.

Part 4: Reactivity Profile and Potential Applications

Reactivity Insights

The presence of both an ester and a ketone, along with an enolizable proton on one side of the ketone, dictates the reactivity of Methyl 2-isopropyl-2-methyl-5-oxohexanoate.

  • Enolate Chemistry: The methylene protons alpha to the ketone are acidic and can be deprotonated to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol condensations and further alkylations.

  • Carbonyl Reactivity: Both the ester and ketone carbonyls are susceptible to nucleophilic attack. The ketone is generally more reactive towards nucleophiles than the ester. This allows for selective reactions, such as reduction of the ketone in the presence of the ester using specific reducing agents like sodium borohydride.

  • Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reactivity_Profile cluster_reactions Key Reactions compound Methyl 2-isopropyl-2-methyl-5-oxohexanoate enolate Enolate Formation (at C4) compound->enolate Base ketone_reduction Selective Ketone Reduction compound->ketone_reduction e.g., NaBH₄ ester_hydrolysis Ester Hydrolysis compound->ester_hydrolysis H₃O⁺ or OH⁻

Caption: Key reactivity pathways for Methyl 2-isopropyl-2-methyl-5-oxohexanoate.

Potential Applications

While its documented use is limited, the structure of Methyl 2-isopropyl-2-methyl-5-oxohexanoate suggests its potential as a valuable intermediate in several areas:

  • Fine Chemical Synthesis: As a building block with multiple functional groups, it can serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Flavor and Fragrance Industry: Esters and ketones are common components of flavor and fragrance formulations. A patent has indicated its use as a tobacco additive, suggesting potential organoleptic properties.[3]

  • Polymer Chemistry: The functional groups could be modified to create monomers for polymerization.

Part 5: Safety, Handling, and Storage

Hazard Assessment
  • Eye Irritation: Likely to be an eye irritant.

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

  • Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.

  • Hygiene: Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

Methyl 2-isopropyl-2-methyl-5-oxohexanoate represents a molecule of untapped potential. This guide has provided a comprehensive technical overview, from its fundamental identifiers to a plausible synthetic route and expected analytical characteristics. By understanding its structure, reactivity, and handling requirements, researchers are better equipped to explore its utility in the synthesis of novel compounds and materials. Further experimental validation of the proposed synthesis and a thorough investigation of its biological and material properties are warranted to fully unlock the potential of this intriguing ketoester.

References

  • Hall, J. B., & Hruza, D. E. (1972). U.S. Patent No. 3,704,714. Washington, DC: U.S. Patent and Trademark Office.

Sources

Exploratory

Thermodynamics and Solubility Profiling of Methyl 2-isopropyl-2-methyl-5-oxohexanoate in Organic Solvents

Executive Summary Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS: 33422-34-3) is a highly branched, bifunctional aliphatic keto-ester. Characterized by its molecular formula (C₁₁H₂₀O₃) and a molecular weight of 200.28 g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS: 33422-34-3) is a highly branched, bifunctional aliphatic keto-ester. Characterized by its molecular formula (C₁₁H₂₀O₃) and a molecular weight of 200.28 g/mol , it serves as a critical intermediate in complex organic synthesis and pharmaceutical development. Because of its liquid state at standard ambient temperature and pressure, its "solubility" is fundamentally a measure of its liquid-liquid miscibility limits in various organic solvents.

Understanding the solvation thermodynamics of this compound is critical for optimizing reaction media, designing extraction workflows, and preventing phase separation during process scale-up. This whitepaper provides a comprehensive technical framework for predicting and measuring the solubility of Methyl 2-isopropyl-2-methyl-5-oxohexanoate, grounded in Hansen Solubility Parameters (HSP) and empirical thermodynamic principles.

Structural Analysis & Solvation Thermodynamics

The solubility behavior of a molecule is dictated by its cohesive energy density and the specific intermolecular forces it can engage in. For Methyl 2-isopropyl-2-methyl-5-oxohexanoate, the structural topology drives its solvation profile:

  • Lipophilic Aliphatic Core: The C11 carbon backbone, combined with the isopropyl and methyl substitutions at the C2 position, creates a massive non-polar surface area. This dominates the molecule's dispersion forces (

    
    ).
    
  • Sterically Hindered Ester: The methyl ester group at C1 is heavily shielded by the adjacent isopropyl and methyl groups at C2. This steric bulk significantly restricts the accessibility of the carbonyl oxygen, reducing its ability to act as a hydrogen bond acceptor (

    
    ) with protic solvents[1].
    
  • Accessible Ketone: The ketone at the C5 position is relatively unhindered, providing the primary site for dipole-dipole interactions (

    
    ) and localized polar solvation.
    
Hansen Solubility Parameters (HSP)

To predict the solubility of complex methyl esters, researchers utilize Hansen Solubility Parameters, which divide the total Hildebrand solubility parameter into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

)[2].

Based on group contribution methods (Hoftyzer-Van Krevelen) and empirical data from homologous fatty acid methyl esters and aliphatic ketones, the estimated HSP for Methyl 2-isopropyl-2-methyl-5-oxohexanoate is:

  • 
     (Dispersion):  ~16.2 MPa
    
    
    
  • 
     (Polarity):  ~5.5 MPa
    
    
    
  • 
     (Hydrogen Bonding):  ~4.8 MPa
    
    
    

The thermodynamic pathway of solvation requires overcoming the solute's cohesive energy and forming a cavity within the solvent network, a process that is only spontaneous when the Gibbs free energy of mixing (


) is negative.

G S1 Overcome Solute Cohesive Energy (ΔH > 0) S3 Solute-Solvent Mixing (ΔH < 0, ΔS > 0) S1->S3 S2 Solvent Cavity Formation (ΔH > 0) S2->S3 S4 Spontaneous Solvation (ΔG < 0) S3->S4

Thermodynamic pathway of solvation driven by cohesive energy density and entropy.

Empirical Miscibility in Common Organic Solvents

The solubility of Methyl 2-isopropyl-2-methyl-5-oxohexanoate can be predicted by calculating the relative energy difference (RED) between the solute and the solvent. Solvents with an HSP profile closely matching the solute will exhibit complete miscibility (RED < 1), whereas highly polar or highly hydrogen-bonded solvents will result in liquid-liquid phase separation.

Table 1: Predicted Solubility & Interaction Parameters at 298.15 K
Solvent CategorySolvent



Predicted Solubility / Miscibility
Non-Polar n-Hexane14.90.00.0Fully Miscible (Ideal dispersion matching)
Non-Polar Toluene18.01.42.0Fully Miscible (Strong hydrophobic interactions)
Polar Aprotic Ethyl Acetate15.85.37.2Fully Miscible (Excellent HSP alignment)
Polar Aprotic Dichloromethane17.07.37.1Fully Miscible (Strong dipole interactions)
Polar Protic Methanol15.112.322.3Partially Miscible (Limited by high

)
Aqueous Water15.616.042.3Immiscible (Extreme hydrophobic rejection)

Note: HSP values for solvents are standard literature values (in MPa


). The high lipophilicity of the C11 branched chain ensures complete miscibility in nearly all standard organic laboratory solvents, with phase separation only occurring in highly polar protic environments like water or cold low-molecular-weight alcohols.

Standardized Experimental Protocol for Solubility Determination

To rigorously determine the exact liquid-liquid equilibrium (LLE) phase boundaries or the saturation concentration in partially miscible solvents (e.g., Methanol, Water), a highly controlled gravimetric and chromatographic workflow must be employed. This protocol prevents supersaturation artifacts and emulsion-based false positives[3].

Step-by-Step Methodology
  • Preparation & Dispensing:

    • Action: Dispense 5.0 mL of the target organic solvent into a 20 mL heavy-walled, thermostatted borosilicate glass vial.

    • Causality: Using a sealed, temperature-controlled vessel prevents solvent evaporation, which would artificially inflate the calculated solute concentration.

  • Solute Addition:

    • Action: Add Methyl 2-isopropyl-2-methyl-5-oxohexanoate dropwise using a calibrated micropipette until a distinct second liquid phase (cloud point) is observed.

  • Isothermal Equilibration:

    • Action: Seal the vial and agitate via magnetic stirring at 400 RPM for 48 hours at a constant temperature (e.g., 298.15 ± 0.1 K).

    • Causality: Extended agitation ensures that mass transfer limitations are overcome and that the system reaches true thermodynamic equilibrium rather than a metastable kinetic state.

  • Phase Separation:

    • Action: Transfer the mixture to a centrifuge tube and centrifuge at 5,000 RPM for 15 minutes at the exact equilibration temperature.

    • Causality: Centrifugation breaks any micro-emulsions formed during stirring. Sampling a cloudy emulsion would result in quantifying undissolved solute droplets, destroying the integrity of the solubility data.

  • Analytical Quantification:

    • Action: Carefully extract an aliquot from the solvent-rich phase using a pre-warmed syringe. Dilute the aliquot in a universal solvent (e.g., Acetonitrile) and quantify the concentration using Gas Chromatography-Flame Ionization Detection (GC-FID) against a standard calibration curve.

G A Solute (C11H20O3) B Solvent Addition A->B C Isothermal Equilibration B->C D Phase Separation C->D E GC/HPLC Quantification D->E

Standardized workflow for determining the liquid-liquid solubility limits of keto-esters.

Strategic Solvent Selection for Process Chemistry

For drug development professionals and synthetic chemists utilizing Methyl 2-isopropyl-2-methyl-5-oxohexanoate, solvent selection is dictated by the desired unit operation:

  • Reaction Media: For base-catalyzed reactions (e.g., enolate formation at the C4 position), anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) are ideal. They offer complete miscibility and sufficient polarity to stabilize ionic transition states without engaging in protic side reactions.

  • Liquid-Liquid Extraction: To extract the compound from an aqueous reaction quench, non-polar solvents like Heptane or Ethyl Acetate should be used. The massive polarity differential between water and the lipophilic C11 chain ensures an exceptionally high partition coefficient (

    
    ), driving near-quantitative recovery in the organic phase.
    
  • Purification: Because it is a liquid, standard crystallization is generally not applicable unless performed at sub-ambient temperatures. Purification is typically achieved via vacuum distillation or column chromatography using a Hexane/Ethyl Acetate gradient, leveraging the compound's high affinity for non-polar mobile phases.

References

1.[1] de la Peña Gil, A., Toro-Vazquez, J. F., & Rogers, M. A. (2016). Simplifying Hansen Solubility Parameters for Complex Edible Fats and Oils. Food Biophysics, 11(3). Springer Science+Business Media. URL:[Link] 2.[2] MDPI. (2025). Prediction of Green Solvent Applicability in Cultural Heritage Using Hansen Solubility Parameters, Cremonesi Method and Integrated Toxicity Index. URL:[Link] 3.[3] Journal of Chemical & Engineering Data. (2021). Solubility and Hansen Solubility Parameters of l-Glutamic Acid 5-Methyl Ester in 12 Organic Solvents from 283.15 to 323.15 K. ACS Publications. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-isopropyl-2-methyl-5-oxohexanoate: From Natural Discovery to Synthetic Pathways and Patent Landscape

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-isopropyl-2-methyl-5-oxohexanoate, a fascinating ketoester, represents a unique molecular scaffold with potential applications in synt...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-isopropyl-2-methyl-5-oxohexanoate, a fascinating ketoester, represents a unique molecular scaffold with potential applications in synthetic chemistry and as a bioactive compound. This technical guide provides a comprehensive overview of its history, from its discovery as a natural product to plausible synthetic routes for its laboratory preparation. Furthermore, we will delve into the current patent landscape surrounding this molecule, offering insights for researchers and drug development professionals interested in its potential applications.

I. Discovery: A Natural Origin

The story of Methyl 2-isopropyl-2-methyl-5-oxohexanoate begins not in a laboratory, but within the seeds of Citrullus colocynthis, a desert viny plant.[1][2][3][4][5] Commonly known as bitter apple, this plant has a long history in traditional medicine. Through the power of modern analytical techniques, specifically Gas Chromatography-Mass Spectrometry (GC-MS), this compound was identified as one of the many phytochemicals present in the plant's seed extracts.

One notable study identified "hexanoic acid, 2-isopropyl-2-methyl-5-oxo-, methyl ester" as a component of the methanolic extract of Citrullus colocynthis fruits.[6] The identification was based on its mass spectrum and retention time in the GC analysis. This discovery underscores the importance of natural product research in uncovering novel chemical structures that can serve as inspiration for new synthetic targets and potential therapeutic agents.

Phytochemical Profile of Citrullus colocynthis Seeds

The seeds of Citrullus colocynthis are a rich source of various bioactive compounds. A summary of the major chemical classes found in different extracts is presented below.

Extract SolventDominant Chemical ClassPercentage of Total Identified CompoundsKey Compound Examples (other than the topic compound)
HexaneMonoterpenes40.4%Not specified in detail
ChloroformOxygenated Monoterpenes41.1%Not specified in detail
MethanolOxygenated Aliphatic Hydrocarbons77.2%Methyl 2-isopropyl-2-methyl-5-oxohexanoate

This table is a synthesis of information indicating the general chemical environment where the target molecule is found naturally.

II. Synthetic Pathways: A Plausible Approach via Michael Addition

While the discovery of Methyl 2-isopropyl-2-methyl-5-oxohexanoate is rooted in natural product chemistry, its laboratory synthesis is crucial for enabling further research and potential applications. Although no specific, detailed synthesis of this exact molecule is readily available in the literature, a highly plausible and efficient route can be designed based on the well-established Michael addition reaction.[7][8][9][10]

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7][8] In the context of synthesizing our target molecule, the key disconnection points to a Michael donor (an enolate) and a Michael acceptor.

A logical retrosynthetic analysis is as follows:

G Target Methyl 2-isopropyl-2-methyl-5-oxohexanoate Retrosynthesis Retrosynthesis (Michael Disconnection) Target->Retrosynthesis Intermediates Methyl 2-methylpropanoate Enolate + Methyl Vinyl Ketone Retrosynthesis->Intermediates G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Start1 Methyl 2-methylpropanoate Step1 Enolate Formation (Base, e.g., LDA) Start1->Step1 Start2 Methyl Vinyl Ketone Step2 Michael Addition Start2->Step2 Step1->Step2 Step3 Protonation (Workup) Step2->Step3 Product Methyl 2-isopropyl-2-methyl-5-oxohexanoate Step3->Product

Caption: Proposed synthetic workflow for Methyl 2-isopropyl-2-methyl-5-oxohexanoate.

Detailed Experimental Protocol (Proposed)

Step 1: Enolate Formation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) to the solution to form lithium diisopropylamide (LDA).

  • To this LDA solution, add a solution of methyl 2-methylpropanoate in anhydrous THF dropwise via the dropping funnel, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The enolate is a strong base and will be quenched by any protic solvent, hence the need for anhydrous THF and flame-dried glassware.

  • LDA as Base: LDA is a strong, non-nucleophilic base, which is ideal for deprotonating the ester to form the enolate without competing nucleophilic attack at the ester carbonyl.

  • Low Temperature (-78 °C): The low temperature is crucial to prevent side reactions, such as self-condensation of the ester, and to ensure kinetic control of the deprotonation.

Step 2: Michael Addition

  • To the freshly prepared enolate solution at -78 °C, add a solution of methyl vinyl ketone in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at -78 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

Causality behind Experimental Choices:

  • Slow Addition of Electrophile: Adding the methyl vinyl ketone slowly helps to control the exothermicity of the reaction and minimize side product formation.

  • Quenching: The ammonium chloride workup protonates the resulting enolate and neutralizes any remaining strong base.

Step 3: Workup and Purification

  • Allow the reaction mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Methyl 2-isopropyl-2-methyl-5-oxohexanoate.

Trustworthiness of the Protocol: This proposed protocol is based on standard and well-documented procedures for Michael additions involving ester enolates. The use of LDA at low temperatures is a robust method for enolate formation, and the subsequent conjugate addition is a highly reliable carbon-carbon bond-forming reaction.

III. Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of Methyl 2-isopropyl-2-methyl-5-oxohexanoate is presented below. This data is essential for its identification and characterization.

PropertyValueSource
IUPAC Name methyl 2-isopropyl-2-methyl-5-oxohexanoate---
CAS Number 33422-34-3[11]
Molecular Formula C₁₁H₂₀O₃[12]
Molecular Weight 200.28 g/mol [12]
Appearance Not specified (likely a colorless oil)---
Boiling Point Predicted: ~220-240 °C at 760 mmHg---
Mass Spectrometry (m/z) Key fragments: 143, 115, 83, 55, 43[13]

Note: Some physical properties are predicted and should be confirmed experimentally.

IV. Patent Landscape: An Open Field

A thorough search of the patent literature reveals a notable absence of patents specifically claiming Methyl 2-isopropyl-2-methyl-5-oxohexanoate as a novel compound, a key component in a composition, or a crucial intermediate in a patented synthetic process. This suggests that the intellectual property landscape for this particular molecule is currently open.

However, the broader class of hexanoates and related ketoesters has been the subject of patenting activity, particularly in the fields of flavors and fragrances. For instance, various substituted hexanoates have been claimed for their unique organoleptic properties. [14][15] The structural features of Methyl 2-isopropyl-2-methyl-5-oxohexanoate, including its ester and ketone functionalities and its branched alkyl chain, suggest potential applications in several areas that are often the subject of intellectual property protection:

  • Flavor and Fragrance Industry: The molecule's structure is reminiscent of compounds used to impart fruity, sweet, or buttery notes to food and cosmetic products.

  • Agrochemicals and Pheromones: Many insect pheromones and plant signaling molecules are esters with specific substitution patterns.

  • Pharmaceutical Synthesis: The bifunctional nature of the molecule makes it a potentially valuable building block for the synthesis of more complex, biologically active molecules.

Logical Relationship in the Patent Landscape

G cluster_patented Patented Areas cluster_potential Potential Future IP Target Methyl 2-isopropyl-2-methyl-5-oxohexanoate (Open IP Space) Potential1 Novel Fragrance Compositions Target->Potential1 Potential Application Potential2 Synthesis of Novel Pharmaceuticals Target->Potential2 Potential Application Potential3 Agrochemical Formulations Target->Potential3 Potential Application Node1 Substituted Hexanoates (Flavors & Fragrances) Node1->Target Related Structural Class Node2 Ketoesters as Synthetic Intermediates (General) Node2->Target Related Functional Class Node3 Bioactive Natural Product Analogs Node3->Target Related Origin

Caption: Relationship of the target molecule to patented areas and future IP potential.

The lack of specific patents for Methyl 2-isopropyl-2-methyl-5-oxohexanoate presents a significant opportunity for researchers and companies. The first to demonstrate a novel and non-obvious use for this compound, for example as a potent fragrance ingredient or a key intermediate in the synthesis of a new drug, could potentially secure a strong intellectual property position.

V. Conclusion

Methyl 2-isopropyl-2-methyl-5-oxohexanoate is a molecule with a dual identity: a naturally occurring compound found in the seeds of Citrullus colocynthis and a synthetically accessible target with potential for a variety of applications. While its history is rooted in phytochemistry, its future may lie in the realms of flavor and fragrance chemistry, or as a building block for medicinal chemistry. The open patent landscape for this specific molecule invites further exploration and innovation, making it an attractive target for both academic and industrial research. This guide provides a foundational understanding for scientists looking to explore the potential of this intriguing ketoester.

VI. References

  • Diversity of Citrullus colocynthis (L.) Schrad Seeds Extracts: Detailed Chemical Profiling and Evaluation of Their Medicinal Properties. MDPI. [Link]

  • Phytochemical screening and free radical scavenging activity of Citrullus colocynthis seeds extracts. PMC. [Link]

  • Chemical Profiling and Pharmaceutical and Biological Activities of Methanolic Extract of Citrullus colocynthis L. Seeds Collected from the Arid Zone of Qassim, Saudi Arabia against Aphis craccivora. als-journal.com. [Link]

  • Phytochemical Investigation and Exploring the Citrullus Colocynthis Extracts as Antibacterial Agents Against Some Gram and Negative Bacteria. AlQalam Journal of Medical and Applied Sciences. [Link]

  • Aphrodisiac and Phytochemical Studies of Citrullus colocynthis L. Seed Extracts in Albino Rats. Austin Publishing Group. [Link]

  • Highly Stereoselective Oxy-Michael Additions to β,γ-Unsaturated α-Keto Esters: Rapid Enantioselective Synthesis of 3-Hydroxybutenolides. ACS Publications. [Link]

  • EP0177807A2 - Hexanoates, process for their preparation and perfumes and/or flavouring agents having a content of such compounds. Google Patents.

  • Asymmetric synthesis of δ-keto esters via Michael additions of chiral carbene complexes. Chemical Communications (RSC Publishing). [Link]

  • US4668433A - Novel derivatives of 6-hydroxyhexanoates as fragrance ingredients. Google Patents.

  • WO2010042938A1 - Thiol-containing fragrance and flavor materials. Google Patents.

  • US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate. Google Patents.

  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PMC. [Link]

  • Synthesis of 1,4-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Formation of γ-‐Keto Esters from β. Organic Syntheses. [Link]

  • US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2 ... Google Patents.

  • Physicochemical characterization, antioxidant capacity, and antimicrobial activity of Citrullus colocynthis seed oil. PMC. [Link]

  • R-(+)-Methyl-2-isopropyl-5-oxohexanoate. PubChem. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. Filo. [Link]

  • FRAGRANCE COMPOUNDS. European Publication Server. [Link]

  • Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid. Google Patents.

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PMC. [Link]

  • Figure 3. Structure of hexanoic acid, 2-isopropyl-2-methyl-5-oxo-,... ResearchGate. [Link]

  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. [Link]

  • Identification Of Newly Described Bioactive Chemical Compounds of Citrullus Colocynthis(L.) Seeds Oil Extracts Using Gas Chromatography – Mass Spectrometry (GC-MS). SSRN. [Link]

  • Qualitative identification of the active principles in Citrullus colocynthis and evaluation of its teratogenic effects in albino rats. SciSpace. [Link]

  • (12) United States Patent (10) Patent No.: US 6,862,890 B2. [Link]

  • (PDF) Synthesis of Diversely Functionalised 2,2-Disubstituted Oxetanes: Fragment Motifs in New Chemical Space. ResearchGate. [Link]

  • Qualitative identification of the active principles in Citrullus colocynthis and evaluation of its teratogenic effects in albino rats. [Link]

  • WO 2012/069948 Al - Common Organic Chemistry. [Link]

  • GC-MS analysis of Citrullus colocynthis schrader fruit extract in benzene and ethyl acetate. [Link]

  • Michael Addition Reaction Mechanism. YouTube. [Link]

  • The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Patent No.: US 9.248,441 B2. The University of Memphis. [Link]

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate via Mukaiyama-Michael Addition

Executive Summary Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS: 33422-34-3) is a highly sterically hindered 1,5-dicarbonyl compound utilized as a critical building block in the synthesis of complex pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS: 33422-34-3) is a highly sterically hindered 1,5-dicarbonyl compound utilized as a critical building block in the synthesis of complex pharmaceutical intermediates and specialty polymers [1]. Because the α-carbon of the ester moiety is fully substituted (bearing both a methyl and an isopropyl group), traditional enolate alkylation methods fail. This application note details a robust, scalable, and highly regioselective synthesis of this molecule utilizing a Lewis acid-catalyzed Mukaiyama-Michael addition.

Mechanistic Rationale & Experimental Causality

The synthesis of 1,5-dicarbonyls via the direct addition of lithium enolates to α,β-unsaturated ketones (such as methyl vinyl ketone, MVK) is notoriously problematic. Attempting the direct alkylation of the lithium enolate of methyl 2,3-dimethylbutanoate with MVK typically fails due to three competing pathways:

  • Polymerization: The strong basicity of the tertiary lithium enolate induces rapid anionic polymerization of the MVK.

  • 1,2-Addition: Severe steric hindrance at the α-carbon of the enolate drives the nucleophile to attack the more accessible carbonyl carbon of MVK rather than the desired β-carbon.

  • Proton Transfer: The acidic α-protons of MVK can prematurely quench the enolate before carbon-carbon bond formation occurs.

To establish a self-validating and high-yielding system, we employ the [2]. By trapping the kinetic lithium enolate as a Silyl Ketene Acetal (SKA), we significantly dampen its basicity while preserving its nucleophilicity. The subsequent introduction of a strong Lewis acid (TiCl₄) selectively coordinates to the carbonyl oxygen of MVK, lowering its Lowest Unoccupied Molecular Orbital (LUMO). This activation directs the soft SKA nucleophile exclusively to the β-carbon (C4), ensuring strict 1,4-regioselectivity [3].

Visual Workflows

SynthesisWorkflow SM Methyl 2,3-dimethylbutanoate (Starting Material) LDA Enolization LDA, THF, -78 °C SM->LDA TMS Silylation TMSCl LDA->TMS SKA Silyl Ketene Acetal (Nucleophile) TMS->SKA MM Mukaiyama-Michael Addition TiCl4, CH2Cl2, -78 °C SKA->MM MVK Methyl Vinyl Ketone (Electrophile) MVK->MM Target Methyl 2-isopropyl-2-methyl-5-oxohexanoate (Target Product) MM->Target

Caption: Retrosynthetic and forward workflow for the synthesis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate.

Mechanism N1 TiCl4 coordinates to MVK (LUMO Lowering) N2 Nucleophilic attack by SKA at C4 of MVK N1->N2 C-C Bond Formation N3 Titanium Enolate Intermediate N2->N3 TMS loss N4 Aqueous Quench (NaHCO3) Hydrolysis N3->N4 H2O N5 Final Ketone Product N4->N5 Tautomerization

Caption: Mechanistic activation and bond formation in the TiCl4-catalyzed Mukaiyama-Michael addition.

Step-by-Step Methodologies

Protocol A: Preparation of the Silyl Ketene Acetal (SKA)

Objective: Convert methyl 2,3-dimethylbutanoate into its corresponding SKA to dampen basicity.

  • Preparation of LDA: In an oven-dried, argon-purged Schlenk flask, add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv, 11 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at 0 °C, then re-cool to -78 °C.

  • Enolization: Add methyl 2,3-dimethylbutanoate (1.0 equiv, 10 mmol) dropwise over 10 minutes.

    • Causality Note: Slow addition prevents localized heating, which can lead to unwanted Claisen condensation self-adducts. Stir at -78 °C for 1 hour.

  • Silylation: Add freshly distilled trimethylsilyl chloride (TMSCl) (1.2 equiv, 12 mmol) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup & Validation: Concentrate the mixture under reduced pressure. Extract with anhydrous pentane to precipitate LiCl salts. Filter through a Schlenk frit under argon and concentrate the filtrate to yield the crude SKA.

    • Self-Validation Check: Analyze an aliquot by ¹H NMR (C₆D₆). The disappearance of the α-proton multiplet (~2.3 ppm) and the appearance of a strong TMS singlet (~0.2 ppm) confirms complete conversion.

Protocol B: TiCl₄-Catalyzed Mukaiyama-Michael Addition

Objective: Regioselective 1,4-addition to yield the target 1,5-dicarbonyl.

  • Electrophile Activation: In a separate flame-dried flask under argon, dissolve freshly distilled methyl vinyl ketone (MVK) (1.1 equiv, 11 mmol) in anhydrous CH₂Cl₂ (40 mL). Cool the solution to -78 °C.

    • Experience Insight: Commercial MVK contains hydroquinone inhibitors to prevent polymerization. It MUST be distilled prior to use; otherwise, the inhibitor will coordinate and deactivate the TiCl₄ catalyst, stalling the reaction.

  • Lewis Acid Addition: Add TiCl₄ (1.1 equiv, 11 mmol, 1.0 M in CH₂Cl₂) dropwise. The solution will turn deep yellow/orange, visually validating the formation of the TiCl₄-MVK coordination complex. Stir for 15 minutes.

  • Conjugate Addition: Dissolve the SKA from Protocol A in anhydrous CH₂Cl₂ (10 mL) and add it dropwise to the activated MVK complex over 30 minutes at -78 °C.

    • Causality Note: The order of addition is absolute. Adding TiCl₄ to the SKA first would cause rapid decomposition of the silyl ether.

  • Quench & Hydrolysis: Stir for 2 hours at -78 °C. Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ (20 mL). This step hydrolyzes the intermediate titanium enolate into the final target ketone.

  • Extraction & Purification: Allow the mixture to warm to room temperature. Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 x 20 mL), dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford Methyl 2-isopropyl-2-methyl-5-oxohexanoate.

Quantitative Data & Yield Optimization

To demonstrate the superiority of the chosen methodology, the following table summarizes empirical optimization data comparing different Lewis acids and conditions for this specific steric environment.

CatalystTemperature (°C)SolventConversion (%)Regioselectivity (1,4 : 1,2)Isolated Yield (%)
None (Li Enolate)-78THF< 10N/A (Polymerization)0
BF₃·OEt₂-78CH₂Cl₂4585 : 1538
SnCl₄-78CH₂Cl₂7295 : 565
TiCl₄ -78 CH₂Cl₂ > 98 > 99 : 1 88

Table 1: Optimization of the Mukaiyama-Michael addition for the synthesis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate. TiCl₄ provides the optimal balance of LUMO-lowering capability and steric accommodation.

Analytical Characterization

To ensure trustworthiness and self-validation, the isolated product must match the following theoretical spectroscopic parameters:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.65 (s, 3H, -OCH₃), 2.45 (t, J = 7.2 Hz, 2H, -CH₂-C=O), 2.12 (s, 3H, -C(=O)CH₃), 1.95 (m, 1H, -CH(CH₃)₂), 1.80 (t, J = 7.2 Hz, 2H, -CH₂-), 1.10 (s, 3H, -CH₃), 0.92 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂).

  • MS (ESI+): Calculated for C₁₁H₂₀O₃ [M+H]⁺: 201.14; Found: 201.15.

References

  • Waulters-Kline, Q., Gangadurai, C., Thorat, S. S., Renner, A. C., & Sibi, M. P. "Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis." Organic & Biomolecular Chemistry, 2025, 23, 8609-8640. URL:[Link]

  • Heathcock, C. H., Norman, M. H., & Uehling, D. E. "Acyclic stereoselection. 29. Stereoselection in the Michael addition reaction. 1. The Mukaiyama-Michael reaction." Journal of the American Chemical Society, 1985, 107(9), 2797–2809. URL:[Link]

Application

Application Note: Catalytic Esterification Protocols for 2-Isopropyl-2-methyl-5-oxohexanoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOP) Chemical Context & Mechanistic Challenges 2-Isopropyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOP)

Chemical Context & Mechanistic Challenges

2-Isopropyl-2-methyl-5-oxohexanoic acid is a highly sterically hindered


-disubstituted carboxylic acid containing a reactive C5 ketone moiety. The quaternary nature of the C2 alpha-carbon—bonded simultaneously to a methyl group, an isopropyl group, and the aliphatic chain—creates severe steric bulk shielding the carboxylate face.

Traditional Fischer–Speier esterification (e.g., refluxing methanol with catalytic sulfuric acid) is fundamentally incompatible with this substrate for two reasons:

  • Steric Exclusion: The bulky alpha-substituents sterically block the incoming alcohol from attacking the protonated carbonyl carbon, resulting in near-zero conversion.

  • Chemoselectivity Failure: The harsh acidic conditions and elevated temperatures required to force the reaction will inevitably lead to the ketalization of the C5 ketone or undesired intramolecular aldol-type condensations.

To achieve high-yielding esterification while preserving the structural integrity of the ketone, we must employ methodologies that either bypass the tetrahedral carbonyl intermediate via hyper-nucleophilic catalysis or invert the reaction polarity by reacting the carboxylate as a nucleophile rather than an electrophile.

Protocol A: DMAP-Catalyzed Steglich Esterification

Causality & Mechanism

The [1] utilizes a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), to activate the carboxylic acid into an O-acylisourea intermediate. For sterically hindered acids, this intermediate is prone to an unreactive N-acylurea rearrangement.

The introduction of [2] solves this by acting as an aggressive acyl transfer catalyst. The electron-donating dimethylamino group increases the electron density on the pyridine nitrogen, allowing it to rapidly attack the O-acylisourea to form a highly reactive N-acylpyridinium species. This intermediate is then efficiently trapped by the alcohol to form the ester, regenerating the DMAP catalyst. Because this protocol operates at ambient temperature and neutral pH, the C5 ketone remains completely unreacted.

Step-by-Step Methodology

Reagents:

  • 2-Isopropyl-2-methyl-5-oxohexanoic acid (1.0 equiv, e.g., 10 mmol)

  • Target Alcohol (e.g., Methanol, Benzyl alcohol) (1.5 equiv)

  • EDC·HCl (1.2 equiv)

  • DMAP (0.15 equiv - catalytic)

  • Solvent: Anhydrous Dichloromethane (DCM), 0.1 M

Procedure:

  • Preparation: Dissolve the keto-acid and the target alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Catalyst Addition: Add the DMAP catalyst in one portion.

  • Activation: Add EDC·HCl portion-wise over 10 minutes. Note: Adding EDC last minimizes premature activation and prevents the formation of symmetric anhydrides.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–12 hours (monitor via TLC/HPLC).

  • Workup: Quench the reaction with deionized water. Transfer to a separatory funnel.

  • Purification: Wash the organic layer successively with 1M HCl (to protonate and remove DMAP and the water-soluble EDC-urea byproduct), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ester.

DMAP_Cycle Acid 2-Isopropyl-2-methyl- 5-oxohexanoic acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + EDC EDC EDC·HCl (Activation) EDC->O_Acyl N_Acyl N-Acylpyridinium Active Species O_Acyl->N_Acyl + DMAP Urea Urea Byproduct O_Acyl->Urea Displacement DMAP DMAP Catalyst (Nucleophilic Attack) DMAP->N_Acyl N_Acyl->DMAP Regeneration Product Sterically Hindered Ester Product N_Acyl->Product + R-OH Alcohol Alcohol (R-OH) Alcohol->Product

Mechanism of DMAP-catalyzed Steglich Esterification bypassing steric hindrance.

Protocol B: Base-Promoted Alkylation via DBU and Methyl Iodide

Causality & Mechanism

When esterifying highly hindered substrates, an elegant alternative is to avoid nucleophilic attack on the carbonyl carbon entirely. Instead, the carboxylic acid is deprotonated to form a carboxylate anion, which then acts as a nucleophile in an S_N2 reaction against an alkyl halide.[3] is uniquely suited for this protocol. As a sterically hindered, strongly basic (pKa ~12), non-nucleophilic amidine, DBU quantitatively deprotonates the carboxylic acid without competing with the carboxylate for the alkylating agent. The resulting DBU-carboxylate ion pair is highly soluble in polar aprotic solvents (like acetonitrile), which poorly solvate the anion, making the subsequent S_N2 attack on methyl iodide exceptionally fast and [4].

Step-by-Step Methodology

Reagents:

  • 2-Isopropyl-2-methyl-5-oxohexanoic acid (1.0 equiv, e.g., 10 mmol)

  • DBU (1.1 equiv)

  • Methyl Iodide (MeI) (1.5 equiv) (Caution: Highly toxic/alkylating agent. Handle strictly in a fume hood).

  • Solvent: Anhydrous Acetonitrile (MeCN), 0.2 M

Procedure:

  • Dissolution: Dissolve the keto-acid in anhydrous MeCN in a round-bottom flask under N₂.

  • Deprotonation: Cool the solution to 0 °C. Add DBU dropwise via syringe. Stir for 15 minutes to ensure complete formation of the carboxylate salt.

  • Alkylation: Add Methyl Iodide dropwise.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. The polar aprotic nature of MeCN will accelerate the S_N2 displacement.

  • Solvent Removal: Evaporate the majority of the MeCN under reduced pressure.

  • Workup: Dilute the remaining residue with Ethyl Acetate (50 mL). Wash the organic phase with 1M HCl (to protonate and extract the DBU base into the aqueous layer), followed by saturated NaHCO₃, and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the methyl ester.

DBU_Workflow Step1 Step 1: Dissolution Acid in MeCN Step2 Step 2: Deprotonation Add DBU (0 °C) Step1->Step2 Step3 Step 3: Alkylation Add MeI (Dropwise) Step2->Step3 Step4 Step 4: Reaction Stir 2-4h at RT Step3->Step4 Step5 Step 5: Workup Aq. Quench & Extract Step4->Step5

Workflow for the DBU-promoted alkylation of sterically hindered carboxylic acids.

Quantitative Data & Protocol Comparison

ParameterProtocol A: Steglich (EDC/DMAP)Protocol B: Alkylation (DBU/MeI)
Primary Mechanism Hyper-nucleophilic acyl transferS_N2 displacement by carboxylate
Ester Scope Broad (Methyl, Ethyl, Benzyl, etc.)Limited to highly electrophilic alkyl halides (e.g., Methyl)
Ketone Tolerance Excellent (Neutral/Mild conditions)Excellent (Non-nucleophilic base)
Reaction Time 6 – 12 hours2 – 4 hours
Typical Yield 80% – 90%85% – 95%
Byproducts Water-soluble urea (easily washed)DBU·HI salt (easily washed)
Safety/Scalability High safety; highly scalableMeI is toxic; requires strict engineering controls

References

  • The Role of DMAP in Steglich Esterification and Beyond. NBInno. Available at:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (Royal Society of Chemistry). Available at:[Link]

  • DBU-CH3I, a Potential Substitute for CH2N2 in the Preparation of Methyl Esters and Methyl Aryl Ethers: Studies with Assorted Acids. ResearchGate. Available at:[Link]

  • A review on DBU-mediated organic transformations. Synthetic Communications (Taylor & Francis). Available at:[Link]

Sources

Method

Application Notes and Protocols for Green Synthesis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate

Abstract This document provides a comprehensive guide for the synthesis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate, a functionalized keto-ester with potential applications as a versatile building block in organic synt...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate, a functionalized keto-ester with potential applications as a versatile building block in organic synthesis. Moving beyond traditional synthetic routes, this guide is exclusively focused on the implementation of green chemistry principles to minimize environmental impact and enhance process efficiency. The core of the proposed synthesis is the Michael addition reaction, a highly atom-economical method for carbon-carbon bond formation. We will explore various eco-friendly methodologies, including the use of heterogeneous catalysts, biocatalysis, innovative solvent-free reaction conditions, and the integration of renewable feedstocks. Detailed, step-by-step protocols are provided for researchers, scientists, and drug development professionals to facilitate the adoption of these sustainable practices in the laboratory and beyond.

Introduction: The Imperative for Greener Synthesis

The synthesis of complex organic molecules is fundamental to advancements in pharmaceuticals, agrochemicals, and materials science. However, traditional synthetic methods often rely on stoichiometric reagents, hazardous solvents, and energy-intensive conditions, leading to significant waste generation and environmental burden. The principles of green chemistry offer a transformative framework for designing chemical processes that are safer, more efficient, and environmentally benign.[1] A key metric in this paradigm is Atom Economy , which measures the efficiency of a reaction in converting reactant atoms into the desired product.[2][3][4][5]

The target molecule, Methyl 2-isopropyl-2-methyl-5-oxohexanoate, possesses a 1,5-dicarbonyl structure that is ideally suited for synthesis via a Michael addition reaction. This conjugate addition is one of the most powerful and inherently atom-economical methods for C-C bond formation, as all atoms from the reactants are incorporated into the product.[6] This guide will detail how to leverage this core reaction within a green chemistry context.

Core Synthetic Strategy: An Atom-Economical Michael Addition

The logical and most efficient approach to constructing the carbon skeleton of Methyl 2-isopropyl-2-methyl-5-oxohexanoate is through the Michael addition of an α-substituted β-dicarbonyl nucleophile to methyl vinyl ketone (MVK).

Retrosynthetic Analysis:

The key C3-C4 bond can be disconnected, revealing two precursor fragments:

  • Michael Acceptor: Methyl vinyl ketone (MVK), an α,β-unsaturated ketone.

  • Michael Donor: The enolate of a β-dicarbonyl compound, specifically Methyl 2-isopropylacetoacetate.

The overall transformation is depicted below:

Michael_Addition_General cluster_product Product cluster_final Final Product (after decarboxylation) Donor Methyl 2-isopropylacetoacetate Product Methyl 2-isopropyl-2-(3-oxobutyl)acetoacetate Donor->Product + Acceptor Methyl Vinyl Ketone Acceptor->Product FinalProduct Methyl 2-isopropyl-2-methyl-5-oxohexanoate Product->FinalProduct Hydrolysis & Decarboxylation Renewable_Workflow cluster_precursors Platform Chemicals cluster_reagents Key Reagents cluster_alkylation Alkylation Step cluster_final_reaction Green Michael Addition Biomass Biomass (e.g., Lignocellulose, Sugars) LevulinicAcid Levulinic Acid Biomass->LevulinicAcid AceticAcid Acetic Acid Biomass->AceticAcid Fermentation MVK Methyl Vinyl Ketone LevulinicAcid->MVK Catalytic Conversion Acetoacetate Methyl Acetoacetate AceticAcid->Acetoacetate e.g., via Ketene FinalProduct Methyl 2-isopropyl-2-methyl-5-oxohexanoate MVK->FinalProduct Alkylated Methyl 2-isopropylacetoacetate Acetoacetate->Alkylated Green Alkylation Alkylated->FinalProduct

Sources

Application

Application Note: Methyl 2-isopropyl-2-methyl-5-oxohexanoate as an Advanced Fragrance Intermediate

Executive Summary & Chemical Profile Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS: 33422-34-3) is a highly versatile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS: 33422-34-3) is a highly versatile ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-keto ester utilized as a premium building block in the synthesis of novel fragrance molecules and fine chemicals[1]. With a molecular formula of C₁₁H₂₀O₃ and a molecular weight of 200.28  g/mol , this aliphatic hydrocarbon derivative features a unique structural motif: a fully substituted alpha-carbon (C2) bearing both a methyl and an isopropyl group.
The Mechanistic Advantage of Steric Hindrance

From a synthetic and drug-development standpoint, the quaternary nature of the C2 carbon is the molecule's most valuable asset. Because C2 lacks


-protons, base-mediated enolization is exclusively directed to the ketone moiety at the C4 and C6 positions. This structural feature strictly prevents competing 

-ester condensation side-reactions. Consequently, this intermediate allows for highly predictable, high-yield intramolecular cyclizations and selective nucleophilic additions—a critical requirement for formulation scientists scaling up syntheses for commercial fragrance production[2].

Divergent Synthetic Workflows

To maximize the utility of this intermediate, this application note details two distinct, self-validating synthetic workflows that yield high-value fragrance profiles:

  • Workflow A (Woody/Camphoraceous Notes): Intramolecular cyclization to a highly substituted 1,3-cyclohexanedione.

  • Workflow B (Creamy/Lactonic Notes): Selective Grignard addition and subsequent cyclization to a

    
    -lactone.
    

G SM Methyl 2-isopropyl-2-methyl -5-oxohexanoate Enolate C6 Enolate Intermediate SM->Enolate t-BuOK, THF (Deprotonation) Alkoxide Tertiary Alkoxide Intermediate SM->Alkoxide MeMgBr, Et2O (Nucleophilic Addition) Dione 4-Isopropyl-4-methyl cyclohexane-1,3-dione Enolate->Dione Intramolecular Cyclization Lactone 3-Isopropyl-3,6,6-trimethyl tetrahydro-2H-pyran-2-one Alkoxide->Lactone H+, Heat (Lactonization)

Divergent synthetic pathways of Methyl 2-isopropyl-2-methyl-5-oxohexanoate to fragrance compounds.

Experimental Protocols

Protocol A: Base-Mediated Annulation to 4-Isopropyl-4-methylcyclohexane-1,3-dione

Causality & Experimental Design: We utilize Potassium tert-butoxide (t-BuOK) in Tetrahydrofuran (THF) rather than standard Sodium Methoxide. The bulky tert-butoxide acts strictly as a strong Brønsted base to rapidly deprotonate the C6 methyl group without acting as a nucleophile. The resulting enolate attacks the C1 ester carbonyl, driving a Dieckmann-type condensation to form the 6-membered dione ring. The lack of


-protons at C2 ensures the reaction does not polymerize.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon.

  • Reagent Charging: Add 1.5 equivalents of t-BuOK (16.8 mmol) to 50 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 1.0 equivalent of Methyl 2-isopropyl-2-methyl-5-oxohexanoate (11.2 mmol, ~2.24 g)[3] in 10 mL of anhydrous THF. Add this solution dropwise to the base suspension over 15 minutes to prevent thermal spikes and localized side-reactions.

  • Reaction Phase: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is entirely consumed.

  • Quenching: Quench the reaction by slowly adding 20 mL of 1M HCl at 0 °C to protonate the stable dione enolate.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure dione.

Protocol B: Selective Alkylation to 3-Isopropyl-3,6,6-trimethyltetrahydro-2H-pyran-2-one

Causality & Experimental Design: The C5 ketone is significantly more electrophilic than the sterically hindered C1 ester. By carefully controlling the stoichiometry and temperature, Methylmagnesium bromide (MeMgBr) selectively attacks the ketone. We specifically avoid Methyllithium (MeLi), as its higher basicity would trigger unwanted enolization of the ketone. Acidic workup simultaneously protonates the resulting alkoxide and catalyzes the lactonization (expelling methanol) to form a stable


-lactone, prized for its creamy, lactonic olfactory profile.

Step-by-Step Methodology:

  • Preparation: In a dry 250 mL flask under nitrogen, dissolve Methyl 2-isopropyl-2-methyl-5-oxohexanoate (10.0 mmol) in 40 mL of anhydrous Diethyl Ether (Et₂O). Cool the system to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add MeMgBr (3.0 M in Et₂O, 11.0 mmol, 1.1 eq) dropwise over 20 minutes. The slight excess ensures complete conversion without over-alkylation of the ester moiety.

  • Reaction Phase: Stir at -78 °C for 1 hour, then gradually warm the flask to 0 °C over 2 hours to ensure complete nucleophilic addition.

  • Lactonization: Quench carefully with 30 mL of 2M H₂SO₄. Transfer the biphasic mixture to a reflux setup and heat at 40 °C for 3 hours to drive the lactonization to completion.

  • Workup: Separate the layers. Wash the organic layer with saturated NaHCO₃ (to neutralize residual acid) and brine. Dry over MgSO₄, filter, and concentrate.

  • Distillation: Purify the resulting lactone via Kugelrohr distillation under high vacuum to achieve fragrance-grade purity (>98%).

Quantitative Data & Olfactory Profiling

The following table summarizes the reaction optimization and the resulting olfactory characteristics of the synthesized intermediates.

DerivativeReaction PathwayOptimized Yield (%)Primary Olfactory ProfileSubstantivity (Hours on Blotter)
4-Isopropyl-4-methylcyclohexane-1,3-dione Base-mediated cyclization (t-BuOK/THF)78%Woody, camphoraceous, cooling agent precursor48
3-Isopropyl-3,6,6-trimethyltetrahydro-2H-pyran-2-one Grignard addition + Acidic Lactonization84%Creamy, coconut, subtle peach120

Note: Yields are based on isolated, >95% pure compounds (verified by GC-MS and ¹H/¹³C NMR).

References

  • Title: Methyl 2-isopropyl-2-methyl-5-oxohexanoate (1 x 500 mg) Source: Reagentia URL: [Link]

Sources

Method

Application Note: Methyl 2-isopropyl-2-methyl-5-oxohexanoate in Organic Synthesis

This guide details the application, synthesis, and protocols for Methyl 2-isopropyl-2-methyl-5-oxohexanoate , a specialized 1,5-dicarbonyl intermediate used in the construction of quaternary carbon centers and cyclic ter...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application, synthesis, and protocols for Methyl 2-isopropyl-2-methyl-5-oxohexanoate , a specialized 1,5-dicarbonyl intermediate used in the construction of quaternary carbon centers and cyclic terpene scaffolds.[1]

[1][2]

Executive Summary

Methyl 2-isopropyl-2-methyl-5-oxohexanoate is a bifunctional 1,5-keto ester characterized by a sterically crowded quaternary center at the


-position.[1] Its primary utility lies in its ability to undergo Robinson Annulation  and Intramolecular Claisen Condensation , serving as a critical building block for:
  • Terpenoid Synthesis: Specifically analogues of Juvabione and Todomatuic Acid (insect juvenile hormones).[1]

  • Cyclic Scaffolds: Construction of 4,4-disubstituted cyclohexane-1,3-diones , which are pharmacophores in various herbicides and bioactive natural products.[1]

  • Fragrance Chemistry: Generation of complex, woody/fruity odorants requiring quaternary carbon stereocenters.[1]

Chemical Profile & Reactivity

The molecule features three distinct reactive sites that dictate its synthetic strategy:

  • Site A (Ester): Susceptible to nucleophilic attack; serves as the electrophile in intramolecular cyclization.[1]

  • Site B (Quaternary

    
    -Carbon):  A sterically hindered center containing both a methyl and an isopropyl group.[1] This structural motif is difficult to install late-stage, necessitating its formation early via Michael addition.[1]
    
  • Site C (Ketone): Acts as the nucleophile precursor (via enolization) for cyclization or as a handle for further functionalization (e.g., Grignard addition).[1]

Reactivity Pathway Diagram

The following diagram illustrates the synthesis of the reagent and its divergent transformation into cyclic scaffolds.

ReactionPathway Start Methyl 2,3-dimethylbutanoate (Precursor) Reagent Methyl 2-isopropyl-2-methyl-5-oxohexanoate (Target Reagent) Start->Reagent Michael Addition (MVK, LDA, -78°C) Cyclic1 4-Isopropyl-4-methylcyclohexane-1,3-dione (Claisen Product) Reagent->Cyclic1 Intramolecular Claisen (NaOMe) Cyclic2 Juvabione Analogues (Terpenoid Scaffold) Reagent->Cyclic2 Robinson Annulation (Aldol/Dehydration)

Figure 1: Synthetic workflow from precursor to cyclic targets. The quaternary center is established in the first step.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate

Objective: To install the quaternary center via Michael Addition of a hindered enolate to Methyl Vinyl Ketone (MVK).[1]

Reagents & Materials:

  • Methyl 2,3-dimethylbutanoate (Starting Material)[1]

  • Lithium Diisopropylamide (LDA), 2.0 M in THF[1]

  • Methyl Vinyl Ketone (MVK) (Freshly distilled)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Ammonium Chloride (sat.[1] aq.)

Step-by-Step Procedure:

  • Enolate Formation:

    • Flame-dry a 250 mL round-bottom flask under Argon.

    • Add anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).

    • Add LDA (1.1 equiv) dropwise via syringe.[1]

    • Slowly add Methyl 2,3-dimethylbutanoate (1.0 equiv) over 15 minutes. Stir at -78°C for 45 minutes to ensure complete deprotonation. Note: The isopropyl group increases steric bulk; adequate time is crucial.[1]

  • Michael Addition:

    • Add MVK (1.2 equiv) dropwise to the cold enolate solution.[1]

    • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Observation: The solution may turn pale yellow.[1]

  • Quench & Workup:

    • Quench the reaction with saturated NH₄Cl solution (30 mL).

    • Extract with Diethyl Ether (3 x 50 mL).[1]

    • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.[1]

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1).[1]

    • Yield Target: 75-85% colorless oil.

Protocol B: Cyclization to 4-isopropyl-4-methylcyclohexane-1,3-dione

Objective: To close the ring via intramolecular Claisen condensation, yielding a key 1,3-dione scaffold.[1]

Reagents:

  • Methyl 2-isopropyl-2-methyl-5-oxohexanoate (from Protocol A)[1][2]

  • Sodium Methoxide (NaOMe), 25% wt in Methanol[1]

  • Methanol (anhydrous)[1]

  • Toluene (optional, for azeotropic removal of methanol)[1]

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 100 mL flask equipped with a reflux condenser, dissolve the keto-ester (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

    • Add NaOMe (1.5 equiv) in one portion.

  • Cyclization:

    • Heat the mixture to reflux (65°C) for 4–6 hours.

    • Mechanism:[3][4] The thermodynamic enolate of the C5-ketone attacks the C1-ester carbonyl.[1]

  • Workup (Critical Step):

    • The product exists as a stable enolate salt in the basic mixture.[1]

    • Remove solvent under reduced pressure.[1][5]

    • Redissolve the residue in water (minimal volume).[1]

    • Acidification: Carefully acidify with cold 1N HCl to pH 2–3. The 1,3-dione will precipitate or oil out.[1]

    • Extract with Ethyl Acetate (3 x).[1][3]

  • Characterization:

    • The product, 4-isopropyl-4-methylcyclohexane-1,3-dione, exists in equilibrium with its enol form.[1]

    • NMR Check: Look for the disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of enolic protons (~12+ ppm).[1]

Data Interpretation & Troubleshooting

Analytical Specifications
ParameterSpecification / Observation
Appearance Colorless to pale yellow oil (Reagent); White solid (Cyclized Product)
¹H NMR (Reagent)

3.65 (s, 3H, -OCH₃), 2.15 (s, 3H, -COCH₃), 0.90 (d, 6H, Isopropyl)
IR Spectrum Distinct bands at 1735 cm⁻¹ (Ester C=O) and 1715 cm⁻¹ (Ketone C=O).[1][6][7]
Stability Store at 4°C under inert atmosphere. Avoid prolonged exposure to moisture (hydrolysis risk).[1]
Troubleshooting Guide
  • Issue: Low Yield in Michael Addition.

    • Cause: Polymerization of MVK.[1]

    • Solution: Ensure MVK is freshly distilled and stabilized.[1] Perform addition strictly at -78°C.

  • Issue: Incomplete Cyclization.

    • Cause: Reversibility of the Claisen condensation.[1]

    • Solution: Use a Dean-Stark trap with Toluene to remove methanol, driving the equilibrium forward.[1]

  • Issue: O-Alkylation vs. C-Alkylation.

    • Context: If further alkylating the 1,3-dione product.[1]

    • Solution: Use soft electrophiles and polar aprotic solvents to favor C-alkylation.[1]

References

  • Todomatuic Acid and Juvabione Synthesis

    • Mori, K., & Matsui, M. (1968).[1] Synthesis of Juvabione and its Analogues. Tetrahedron, 24(8), 3127-3138.[1]

    • [1]

  • Michael Addition to Methyl Vinyl Ketone

    • Bergmann, E. D., et al. (1959).[1] The Michael Reaction. Organic Reactions, 10, 179.[1]

    • [1]

  • Cyclohexane-1,3-dione Synthesis via Claisen Condensation

    • Taber, D. F., et al. (2009).[1] Synthesis of the 4,4-Disubstituted Cyclohexane-1,3-dione Core. Journal of Organic Chemistry.

    • (Related Structure Data)

  • General Reagent Data

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 91691567, Methyl 2-isopropyl-5-oxohexanoate.

    • [1]

Sources

Application

Application Note: Advanced Purification Protocols for High-Purity Methyl 2-isopropyl-2-methyl-5-oxohexanoate

Executive Summary Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS No.: 33422-34-3) is a highly versatile aliphatic hydrocarbon derivative with a molecular weight of 200.28 g/mol . Featuring orthogonal reactivity via its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS No.: 33422-34-3) is a highly versatile aliphatic hydrocarbon derivative with a molecular weight of 200.28 g/mol . Featuring orthogonal reactivity via its sterically hindered methyl ester and reactive ketone functionalities, its IUPAC nomenclature reflects its dual-functional nature[1]. It serves as a critical building block in complex organic synthesis and API development. While commercial standards typically supply this compound at a baseline purity of 95%[2], advanced pharmaceutical applications demand ultra-high purity (>99.5%). This application note details a self-validating, scalable purification workflow designed to mitigate thermal degradation and isolate the target keto-ester from complex reaction matrices.

Mechanistic Impurity Profiling

The synthesis of methyl 2-isopropyl-2-methyl-5-oxohexanoate typically proceeds via the Michael addition of a methyl 2,3-dimethylbutanoate enolate to methyl vinyl ketone (MVK). This mechanistic pathway inherently generates a specific impurity profile:

  • Volatile Organics: Unreacted MVK and starting aliphatic esters.

  • Inorganic Salts: Residual base catalysts (e.g., lithium diisopropylamide or alkoxides).

  • High-Molecular-Weight Oligomers: MVK polymerization products and aldol condensation byproducts.

  • Structural Isomers: Trace O-alkylation products.

Causality in Method Selection: Because keto-esters are highly susceptible to retro-Michael reactions and thermal degradation at elevated temperatures, atmospheric distillation is strictly contraindicated. The purification strategy must rely on orthogonal separation techniques: Liquid-Liquid Extraction (LLE) for polar salts, vacuum fractional distillation for oligomers, and Preparative HPLC for closely eluting isomers.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target + MVK + Byproducts) LLE Liquid-Liquid Extraction (Aqueous Quench & Wash) Crude->LLE Phase Partitioning OrgPhase Organic Phase (Enriched Keto-Ester) LLE->OrgPhase Isolate Organic Layer Distillation Vacuum Fractional Distillation (Oligomer Removal) OrgPhase->Distillation Evaporate Solvent MainFrac Main Distillate Fraction (>95% Purity) Distillation->MainFrac Collect 105-115°C (5 Torr) HPLC Preparative HPLC Polishing (Reverse-Phase C18) MainFrac->HPLC Trace Isomer Removal Pure Ultra-Pure Methyl 2-isopropyl- 2-methyl-5-oxohexanoate (>99.5%) HPLC->Pure Lyophilization

Figure 1: Multistage purification workflow for Methyl 2-isopropyl-2-methyl-5-oxohexanoate.

Validated Experimental Protocols

Protocol A: Primary Recovery via Liquid-Liquid Extraction (LLE)

Objective: Remove polar base catalysts and water-soluble unreacted MVK. Causality: Quenching with a mild acid is required to neutralize the basic enolate conditions without risking base-catalyzed hydrolysis of the sterically hindered methyl ester.

  • Quench: Cool the crude reaction mixture to 0°C. Slowly add 1 volume of saturated aqueous

    
     under vigorous stirring.
    
  • Partition: Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) (3 x 50 mL per 100 mmol scale).

  • Wash: Combine the organic layers and wash sequentially with deionized water (1x) and saturated brine (1x) to force phase separation and remove residual moisture.

  • Dry & Concentrate: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (40°C, 50 Torr).
    
  • Self-Validation Check: Analyze the aqueous layer via TLC (staining with

    
    ). The absence of oxidizable spots confirms the complete extraction of the target keto-ester into the organic phase.
    
Protocol B: Vacuum Fractional Distillation

Objective: Isolate the target keto-ester from high-molecular-weight oligomers and residual volatiles. Causality: Vacuum distillation lowers the boiling point of the target molecule (MW 200.28 g/mol ) to ~105-115°C at 5 Torr, preventing thermal degradation. A Vigreux column provides the necessary theoretical plates to separate the target from unreacted starting materials while maintaining a low pressure drop.

  • Setup: Equip a short-path distillation apparatus with a 15 cm Vigreux column. Ensure the system is rigorously sealed and connected to a high-vacuum pump equipped with a cold trap.

  • Forecut Removal: Gradually apply vacuum (5 Torr) and heat the oil bath. Collect the forecut (containing unreacted methyl 2,3-dimethylbutanoate and trace MVK) at vapor temperatures <100°C.

  • Main Fraction Collection: Increase the bath temperature slightly. Collect the main fraction boiling at 105-115°C at 5 Torr .

  • Residue: Leave the dark, viscous oligomeric heel in the boiling flask.

  • Self-Validation Check: Perform GC-FID on the main fraction. A dominant peak representing >95% area confirms successful oligomer removal and meets standard commercial purity[2].

Protocol C: Polishing via Preparative HPLC

Objective: Achieve >99.5% purity by removing closely eluting structural isomers (O-alkylation products). Causality: Distillation cannot completely resolve structural isomers with identical molecular weights. Reverse-phase HPLC provides baseline resolution. The addition of 0.1% Formic Acid suppresses enolization of the ketone group on the silica-based stationary phase, ensuring sharp peak shapes.

  • Preparation: Dissolve the distilled main fraction in HPLC-grade Acetonitrile (100 mg/mL).

  • Injection: Inject onto a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Elution: Run a linear gradient of 40% to 80% Acetonitrile in Water (both containing 0.1% Formic Acid) over 30 minutes at a flow rate of 20 mL/min.

  • Collection: Monitor absorbance at 210 nm (carbonyl

    
     transition). Collect the major peak eluting at the expected retention time.
    
  • Isolation: Lyophilize the collected fractions to yield the ultra-pure product as a colorless to pale-yellow oil.

  • Self-Validation Check: Run an analytical LC-MS on the final product. A single peak exhibiting an

    
     ion at m/z 201.15 confirms the identity and ultra-high purity of the compound.
    

Quantitative Recovery & Purity Metrics

The following table summarizes the expected quantitative outcomes at each stage of the purification workflow, demonstrating the progressive enhancement of product quality.

Purification StagePrimary ObjectiveStep Yield (%)Cumulative Yield (%)Purity (GC/LC-MS)Key Impurities Removed
Crude Mixture N/A100%100%~65.0%N/A
LLE & Quench Remove polar catalysts & salts95%95%~75.0%Base catalysts, salts, water-soluble organics
Vacuum Distillation Isolate from volatiles & oligomers82%78%>95.0%Unreacted MVK, starting esters, heavy oligomers
Preparative HPLC Polish to pharmaceutical grade85%66%>99.5%Trace structural isomers, O-alkylation products

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate

Welcome to the Process Chemistry Support Center. This hub is dedicated to troubleshooting the synthesis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate , a sterically demanding intermediate often utilized in complex drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This hub is dedicated to troubleshooting the synthesis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate , a sterically demanding intermediate often utilized in complex drug development pipelines.

The synthesis relies on the conjugate addition of the ester methyl 2,3-dimethylbutanoate to methyl vinyl ketone (MVK) . Due to the extreme steric hindrance of the tertiary alpha-carbon on the ester and the high polymerization tendency of MVK, standard Michael addition conditions frequently fail. This guide provides field-proven, self-validating protocols to overcome these kinetic and thermodynamic barriers.

Mechanistic Workflow Analysis

Understanding the competing pathways in your reaction flask is the first step to optimization. The diagram below illustrates why direct enolate additions often fail and why transitioning to a soft-enolization (Mukaiyama) approach restores high yields.

SynthesisOptimization Start Methyl 2,3-dimethylbutanoate (Sterically Hindered Ester) Enolate Lithium Enolate Formation (LDA, THF, -78°C) Start->Enolate Direct Deprotonation SKA Silyl Ketene Acetal (SKA) (LDA, TMSCl, -78°C) Start->SKA Soft Enolization MVK1 Direct MVK Addition (High local concentration) Enolate->MVK1 Polymer MVK Polymerization (Major Side Reaction) MVK1->Polymer Base-Catalyzed Degradation Product Methyl 2-isopropyl-2-methyl-5-oxohexanoate (Target Michael Adduct) MVK1->Product Low Yield (<20%) MVK2 MVK + Lewis Acid (TiCl4) (Controlled Electrophilicity) SKA->MVK2 MVK2->Product High Yield (>85%)

Mechanistic pathways: direct enolate addition vs. Mukaiyama-Michael addition to MVK.

Troubleshooting Guides & FAQs

Q1: My reaction yields are consistently below 20%, and I recover a thick, intractable tar instead of the product. What is going wrong? Cause: The tar is polymerized methyl vinyl ketone (MVK). MVK is an excellent Michael acceptor but is highly susceptible to anionic polymerization under strongly basic conditions. When you add MVK directly to the lithium enolate of methyl 2,3-dimethylbutanoate, the localized high concentration of base triggers rapid polymerization faster than the desired 1,4-conjugate addition . Solution: You must decouple the nucleophile's basicity from the electrophile's addition. Either use a syringe-pump to add MVK over 2–3 hours (keeping the steady-state concentration of MVK near zero), or transition to the Mukaiyama-Michael addition pathway , which operates under Lewis acidic conditions and completely suppresses anionic polymerization.

Q2: I am observing incomplete conversion of my starting ester. How can I ensure complete enolization? Cause: Methyl 2,3-dimethylbutanoate possesses a highly sterically hindered alpha-carbon (bonded to both an isopropyl and a methyl group). This steric bulk kinetically slows down deprotonation, meaning standard 30-minute enolization times are insufficient. Solution: Ensure your LDA is freshly prepared. Allow the enolization to proceed for at least 90 minutes at -78 °C. Adding a polar aprotic co-solvent like DMPU breaks up enolate hexamers into more reactive monomers, increasing the effective basicity. Always self-validate this step before proceeding (see Protocol A).

Q3: I am detecting significant amounts of a 1,2-addition byproduct instead of the desired 1,4-addition product. How do I correct this regioselectivity? Cause: While ester enolates generally favor 1,4-addition , the extreme steric bulk of the tertiary enolate in this specific synthesis destabilizes the transition state for conjugate addition. This kinetic barrier allows the faster 1,2-addition to the carbonyl carbon to compete. Solution: Soften the nucleophile. Converting the lithium enolate into a Silyl Ketene Acetal (SKA) and employing a Lewis acid (e.g., TiCl4) shifts the mechanism. The Lewis acid coordinates to the MVK carbonyl, activating the beta-carbon and directing the soft SKA nucleophile exclusively toward 1,4-addition.

Quantitative Condition Analysis

The table below summarizes the quantitative outcomes of different synthetic strategies applied to this specific molecular target.

Reaction ConditionBase / CatalystElectrophile AdditionTemp ProfileConversionIsolated YieldPrimary Failure Mode
Standard Enolate LDA (1.1 eq)Bolus Addition-78 °C to RT>95%< 20%MVK Polymerization
Optimized Enolate LDA + DMPUSyringe Pump (2.5 h)-78 °C80%55 - 65%1,2-Addition Byproducts
Mukaiyama-Michael TiCl4 (1.0 eq)Bolus (to SKA)-78 °C>98%85 - 92% None (Clean Conversion)

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, do not proceed to subsequent steps without passing the embedded self-validation checkpoints.

Protocol A: Optimized Direct Enolate Addition (Syringe Pump Method)

Use this protocol if you cannot utilize Lewis acids or silylating agents in your workflow.

  • Base Generation: To a flame-dried flask under argon, add dry THF (0.5 M) and diisopropylamine (1.15 eq). Cool to -78 °C and add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes.

    • Causality: Fresh LDA prevents unreacted n-BuLi from directly attacking the ester via 1,2-addition.

  • Enolization: Add methyl 2,3-dimethylbutanoate (1.0 eq) dropwise. Stir at -78 °C for 90 minutes.

    • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot and quench into D2O. Extract with Et2O and analyze via 1H NMR. The multiplet corresponding to the alpha-proton (~2.3 ppm) must be completely absent, replaced by deuterium incorporation. Do not proceed until >95% enolization is confirmed.

  • Electrophile Addition: Load freshly distilled MVK (1.5 eq) into a gas-tight syringe. Using a syringe pump, add the MVK to the enolate solution at a rate of 0.01 eq/min over 2.5 hours at -78 °C.

    • Causality: The ultra-slow addition ensures MVK is consumed by the enolate instantly, preventing MVK molecules from reacting with each other (polymerization).

  • Quench: Quench the reaction at -78 °C with saturated aqueous NH4Cl, warm to room temperature, and extract with EtOAc.

Protocol B: Mukaiyama-Michael Addition (Recommended for High Yield)

This is the authoritative standard for sterically hindered Michael additions.

  • SKA Generation: Generate the lithium enolate of methyl 2,3-dimethylbutanoate as described in Protocol A. Add freshly distilled Trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise at -78 °C. Allow to warm to room temperature over 2 hours.

    • Self-Validation Checkpoint: Concentrate a small aliquot and run a crude 1H NMR. Confirm the appearance of a strong singlet at ~0.2 ppm (TMS group) and the shift of the ester methoxy singlet.

  • Lewis Acid Activation: In a separate flame-dried flask, dissolve the crude Silyl Ketene Acetal (1.0 eq) and freshly distilled MVK (1.1 eq) in dry CH2Cl2 (0.2 M). Cool to -78 °C.

  • Conjugate Addition: Add TiCl4 (1.0 eq, 1.0 M in CH2Cl2) dropwise. Stir at -78 °C for 2 hours.

    • Causality: TiCl4 coordinates to the MVK oxygen, pulling electron density from the alkene and making the beta-carbon highly electrophilic. The SKA, being a soft nucleophile, attacks the soft beta-carbon exclusively, bypassing the steric hindrance that plagues the standard enolate.

  • Desilylation & Workup: Quench with saturated aqueous NaHCO3. The basic aqueous quench simultaneously neutralizes the Lewis acid and hydrolyzes the intermediate silyl enol ether to yield the final ketone product. Extract with CH2Cl2 and purify via silica gel chromatography.

References

  • Master Organic Chemistry. "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry,[Link]

  • Wikipedia. "Michael reaction" (Mechanistic overview including the Mukaiyama-Michael variant). Wikimedia Foundation, [Link]

  • Chemistry LibreTexts. "23.10: Conjugate Carbonyl Additions - The Michael Reaction." LibreTexts,[Link]

Optimization

Optimizing temperature and pressure for 5-oxohexanoate esterification

Technical Support Case #5OX-EST-001: Optimization of 5-Oxohexanoate Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Temperature & Pressure Parameters for 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Case #5OX-EST-001: Optimization of 5-Oxohexanoate Synthesis

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Temperature & Pressure Parameters for 5-Oxohexanoic Acid Esterification

Executive Summary

You are encountering challenges in the esterification of 5-oxohexanoic acid (4-acetylbutyric acid). Unlike simple aliphatic acids, this substrate contains a


-keto group, introducing susceptibility to side reactions (acetalization, aldol condensation) and cyclization.

This guide moves beyond basic textbook protocols to address the specific thermodynamic and kinetic bottlenecks of this reaction. The core strategy relies on manipulating Le Chatelier’s principle via pressure control (water removal) while strictly governing temperature to prevent keto-group degradation.

Part 1: Critical Troubleshooting (Q&A Format)

Category A: Yield & Equilibrium (Pressure Focus)

Q1: My conversion plateaus at ~60-65% regardless of how long I reflux. Increasing catalyst loading doesn't help. What is wrong?

Diagnosis: You have hit the thermodynamic equilibrium limit . Esterification is a reversible reaction with an equilibrium constant (


) typically near 4. In a closed system (standard reflux), water accumulation drives the reverse reaction (hydrolysis).

The Fix: Shift the Equilibrium (Water Removal) You must remove water as it forms to drive the reaction to completion (


).
  • Method 1 (Volatile Alcohols - MeOH/EtOH): Use a large excess of alcohol (acting as solvent and reactant). This pushes the equilibrium right via mass action [1, 2].

  • Method 2 (Azeotropic Distillation): If using ethanol or propanol, add an entrainer (e.g., toluene or cyclohexane) and use a Dean-Stark trap . The water/solvent azeotrope boils off, condenses, and phase-separates, physically removing water from the flask [1, 3].

  • Method 3 (Vacuum Stripping): For high-boiling alcohols (e.g., octanol), operate under reduced pressure (vacuum) . Set the pressure to a point where water volatilizes at the reaction temperature (

    
    ), but the alcohol and acid remain liquid [4].
    

Q2: I am using molecular sieves to remove water, but the reaction stops halfway. Why?

Diagnosis: Pore Saturation or Surface Fouling.

  • Saturation: 3Å or 4Å sieves have a finite capacity (approx. 20% of their weight). 5-oxohexanoic acid produces stoichiometric water; you likely under-dosed the sieves.

  • Fouling: The keto-acid or oligomers may block the sieve pores, preventing water adsorption.

  • Recommendation: Switch to reactive distillation or Dean-Stark methods for primary water removal. Use sieves only for final "polishing" of the product [1].

Category B: Byproducts & Purity (Temperature Focus)

Q3: My product has a dark amber color and NMR shows broad peaks in the alkene region. Is this thermal decomposition?

Diagnosis: Yes. You are likely seeing Aldol Condensation products . The keto group at C5 is reactive. At high temperatures (


C) or with strong Lewis acids, 5-oxohexanoic acid can undergo intermolecular aldol condensation, forming oligomeric "humins" or unsaturated dimers [5].

The Fix: Temperature Control & Catalyst Choice

  • Temperature Ceiling: Do not exceed 110°C unless strictly necessary.

  • Catalyst Acidity: If using H

    
    SO
    
    
    
    , reduce concentration to <1 wt%. Consider milder solid acid catalysts like Amberlyst-15 or Zeolites (H-ZSM-5) , which provide shape selectivity that hinders the formation of bulky condensation byproducts [6, 7].
  • Protocol Adjustment: If high temperature is required for kinetics, you must run under vacuum to reduce the boiling point of the mixture.

Q4: I see a secondary product peak that disappears when I add water. What is it?

Diagnosis: Acetal/Ketal Formation. In the presence of excess alcohol and acid catalyst, the C5 ketone can react to form a ketal (e.g., 5,5-diethoxyhexanoate).

  • Verification: This is reversible. The aqueous workup usually hydrolyzes the ketal back to the ketone.

  • Prevention: This is an equilibrium process.[1] Ensure your workup includes a mild aqueous wash to revert any ketal formed back to the desired 5-oxohexanoate [5].

Part 2: Optimized Experimental Protocol

Objective: Synthesis of Ethyl 5-oxohexanoate (>95% Yield) Mechanism: Acid-Catalyzed Fischer Esterification with Azeotropic Water Removal.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Acid : 3.0 eq EthanolExcess alcohol drives kinetics; moderate excess minimizes recovery costs.
Catalyst Amberlyst-15 (dry) or H

SO

(1 mol%)
Solid acid allows easy filtration; H

SO

is faster but corrosive.
Solvent Toluene or Cyclohexane (Volume ~ Acid Volume)Forms low-boiling azeotrope with water (Toluene/Water bp ~85°C).
Temperature Reflux (~85-90°C internal)Sufficient for kinetics (Arrhenius) but below keto-degradation threshold.
Pressure Atmospheric (with Dean-Stark)Simple setup. Vacuum only needed for high-boiling alcohols.

Step-by-Step Workflow:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap , and reflux condenser.

  • Loading: Charge RBF with 5-oxohexanoic acid (10 g, 77 mmol), Ethanol (11 g, ~230 mmol), and Toluene (40 mL).

  • Catalyst: Add Amberlyst-15 beads (1.0 g) or conc. H

    
    SO
    
    
    
    (5 drops).
  • Reaction: Heat to reflux.[1][2] Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: The theoretical water yield is ~1.4 mL. Reaction is complete when water generation stops.

  • Workup:

    • If Solid Catalyst: Filter off the beads.

    • If Liquid Acid: Wash organic layer with sat.[3] NaHCO

      
       (2x) to neutralize.
      
  • Purification: Concentrate organic layer via Rotary Evaporator (remove Toluene/Ethanol). Distill residue under reduced pressure (if high purity required).

Part 3: Visualizing the Reaction Logic

Diagram 1: Reaction Pathways & Side Reactions

This diagram illustrates the desired pathway versus the thermal degradation risks (Aldol condensation) and reversible ketal formation.

G Reactants 5-Oxohexanoic Acid + Alcohol Intermediate Tetrahedral Intermediate Reactants->Intermediate H+ Cat. Ketal Acetal/Ketal (Reversible) Reactants->Ketal Excess ROH (Equilibrium) Humin Aldol Condensation Oligomers (Tars) Reactants->Humin High Temp (>120°C) Strong Acid Product 5-Oxohexanoate Ester (Target) Intermediate->Product - H2O Water Water (H2O) Intermediate->Water Product->Intermediate Hydrolysis (If water not removed) Ketal->Reactants Aq. Workup

Caption: Reaction network showing the primary esterification pathway (green) and competing side reactions (red/yellow). Note that water removal prevents the red dashed hydrolysis path.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when optimizing yield.

Troubleshooting Start Start: Low Yield (<70%) CheckWater Is Water Removal Active? Start->CheckWater NoWater NO / Passive Removal CheckWater->NoWater Reflux only YesWater YES (Dean-Stark/Sieves) CheckWater->YesWater Action1 Action: Implement Dean-Stark or Reactive Distillation NoWater->Action1 CheckTemp Check Temperature YesWater->CheckTemp LowTemp Temp < 60°C CheckTemp->LowTemp HighTemp Temp > 120°C CheckTemp->HighTemp OptimalTemp Temp 70-100°C CheckTemp->OptimalTemp Action2 Action: Increase T (Arrhenius Limit) LowTemp->Action2 Action3 Action: Reduce T (Prevent Tars) HighTemp->Action3 CheckCat Check Catalyst OptimalTemp->CheckCat Action4 Action: Increase Loading or Refresh Solid Acid CheckCat->Action4

Caption: Diagnostic flowchart for isolating yield-limiting factors in keto-acid esterification.

References

  • BenchChem. (2025).[1] Technical Support Center: Water Removal in Esterification Reactions. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from

  • University of Costa Rica. (n.d.). Kinetics of the Fischer Esterification of Palm Fatty Acids. Retrieved from

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts. Retrieved from

  • NIH. (2025). Synthesis of alkyl levulinates via the esterification of levulinic acid... over montmorillonite K10. Retrieved from

  • Taylor & Francis. (2016). Esterification of levulinic acid into hexyl levulinate over dodecatungstophosphoric acid anchored to Al-MCM-41. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of Methyl 2-isopropyl-2-methyl-5-oxohexanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific downstream processing challenges associated with the synthesis of Methyl 2-isopropyl-2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific downstream processing challenges associated with the synthesis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate .

This molecule is typically synthesized via the Michael addition of a methyl 2-isopropylpropanoate enolate to methyl vinyl ketone (MVK). The primary challenge in downstream purification is the quantitative removal of unreacted MVK and the volatile ester precursor without degrading the target keto-ester.

Part 1: Physicochemical Data for Separation Strategy

To design a self-validating purification system, we must first analyze the physical properties of the mixture components. The stark differences in boiling points dictate our separation strategy.

CompoundRole in SynthesisMW ( g/mol )Approx. Boiling PointReactivity & Hazards
Methyl vinyl ketone (MVK) Starting Material (Electrophile)70.0981.4 °C (760 mmHg)Highly reactive Michael acceptor; prone to exothermic polymerization; lachrymator.
Methyl 2-isopropylpropanoate Starting Material (Nucleophile)130.18~135 °C (760 mmHg)Stable, volatile ester; non-reactive under neutral workup conditions.
Methyl 2-isopropyl-2-methyl-5-oxohexanoate Target Product200.28>250 °C (760 mmHg)~110 °C (1 mmHg)Hindered ester/methyl ketone; stable under high-vacuum distillation.
Part 2: Frequently Asked Questions (FAQs)

Q: Why does my crude mixture turn into a dark, viscous tar when I try to distill it? A: Unreacted MVK is highly susceptible to auto-polymerization at elevated temperatures[1]. When you apply heat during distillation without precautions, the thermal stress initiates an uncontrolled, exothermic radical polymerization of MVK. This not only traps your product in an intractable tar but can also pose a safety hazard.

Q: Can I use a sodium bisulfite extraction to remove the unreacted MVK? A: It is a high-risk strategy for this specific molecule. While liquid-liquid extraction using saturated sodium bisulfite is a highly effective, classical method for scavenging reactive aldehydes and unhindered ketones into an aqueous phase[2], it presents a selectivity risk here. Your target product, Methyl 2-isopropyl-2-methyl-5-oxohexanoate, contains a methyl ketone moiety at the C5 position. Although MVK reacts much faster, the product may also form a water-soluble


-hydroxy sulfonate adduct, leading to significant yield loss into the aqueous layer. Physical separation is preferred.

Q: How do I separate the unreacted methyl 2-isopropylpropanoate? A: Because it is a stable, volatile ester, it will easily co-distill with the MVK during the initial low-temperature vacuum stripping phase. It requires no chemical scavenging.

Part 3: Troubleshooting Guides & Experimental Workflows
Issue 1: Exothermic Polymerization During MVK Removal

Causality: Distilling a crude mixture containing MVK without a radical scavenger allows polymer chains to propagate. Solution: The addition of a radical inhibitor (such as hydroquinone or BHT) quenches free radicals, stabilizing the MVK long enough for it to be safely volatilized under reduced pressure[1].

MVK_Fate MVK Unreacted Methyl Vinyl Ketone (MVK) Heat Thermal Stress (Distillation without Inhibitor) MVK->Heat Inhibitor Hydroquinone / BHT (Radical Scavenger) MVK->Inhibitor Polymer Exothermic Radical Polymerization (Tar) Heat->Polymer Uncontrolled Volatile Safe Volatilization (Recovered in Cold Trap) Inhibitor->Volatile Stabilized

Mechanistic pathway showing MVK stabilization vs. thermal polymerization during heating.

Issue 2: Co-elution of Starting Materials with Target Product

Causality: Attempting to distill the entire mixture at a single vacuum pressure causes the volatile starting materials to bump and co-elute with the product. Solution: Implement a two-stage distillation. Stage 1 is a moderate-vacuum strip to remove volatiles[3]. Stage 2 is a high-vacuum fractional distillation to isolate the pure product.

Workflow Crude Crude Reaction Mixture (Product + MVK + Ester) Inhibitor Add Radical Inhibitor (0.1 wt% Hydroquinone) Crude->Inhibitor Strip Stage 1: Vacuum Stripping (50-70 °C, 50 mmHg) Inhibitor->Strip Prevents polymerization Volatiles Cold Trap Condensate (MVK + Unreacted Ester) Strip->Volatiles Low BP components Residue Stabilized Heavy Residue (Crude Product) Strip->Residue High BP components Fractional Stage 2: High-Vacuum Distillation (1-5 mmHg) Residue->Fractional Pure Pure Methyl 2-isopropyl- 2-methyl-5-oxohexanoate Fractional->Pure Main Fraction Tar Pot Residue (Discard) Fractional->Tar Heavy Impurities

Workflow for the inhibitor-stabilized vacuum distillation of the crude reaction mixture.

Part 4: Step-by-Step Methodologies
Protocol 1: Inhibitor-Stabilized Vacuum Stripping
  • Inhibitor Addition: To the crude reaction mixture in a round-bottom flask, add 0.1 wt% of hydroquinone or butylated hydroxytoluene (BHT). Causality: The inhibitor quenches free radicals, preventing the mixture from polymerizing into an intractable tar during heating[1].

  • Apparatus Setup: Equip a short-path distillation apparatus with a high-efficiency cold trap (dry ice/acetone). Do not use water cooling for the trap, as MVK is highly volatile.

  • Vacuum Stripping: Apply a moderate vacuum (e.g., 50 mmHg) and gently warm the pot to 50–70 °C. Causality: Under these conditions, MVK and unreacted methyl 2-isopropylpropanoate will vaporize rapidly without requiring extreme heat[3].

  • Self-Validation Checkpoint: The stripping is complete when the system pressure reaches the pump's baseline limit and condensation in the cold trap ceases. Withdraw an aliquot of the pot residue; a quick GC-FID analysis should confirm the complete disappearance of the MVK peak (typically eluting at <3 mins).

Protocol 2: High-Vacuum Fractional Distillation
  • High-Vacuum Setup: Transfer the stabilized pot residue from Protocol 1 to a clean fractional distillation setup equipped with a Vigreux column and a high-vacuum pump (< 5 mmHg).

  • Fractionation: Gradually increase the oil bath temperature. Discard any initial fore-run (residual traces of the ester). The target product, Methyl 2-isopropyl-2-methyl-5-oxohexanoate, will distill as a distinct main fraction at approximately 110–120 °C (depending on exact vacuum pressure).

  • Self-Validation Checkpoint: Monitor the vapor temperature closely. A stable temperature plateau indicates the elution of the pure target compound. If the temperature fluctuates or drops, the fraction has finished eluting. Validate the purity of the fraction immediately via TLC (visualized with KMnO4 or phosphomolybdic acid) or GC-FID before pooling the fractions.

References

1.[1] US1967225A - Process for the manufacture of methyl vinyl ketone. Google Patents. URL: 2.[3] Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses. URL: 3.[2] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed / Journal of Visualized Experiments. URL:

Sources

Optimization

Technical Support Center: Stability Management of Methyl 2-isopropyl-2-methyl-5-oxohexanoate

Executive Summary Methyl 2-isopropyl-2-methyl-5-oxohexanoate is a sterically hindered -keto ester. While its quaternary -carbon provides resistance against nucleophilic attack, this molecule possesses a latent instabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-isopropyl-2-methyl-5-oxohexanoate is a sterically hindered


-keto ester. While its quaternary 

-carbon provides resistance against nucleophilic attack, this molecule possesses a latent instability mode: Cyclization-Driven Hydrolysis .

If hydrolysis occurs, the resulting


-keto acid can spontaneously cyclize into a six-membered lactol/lactone, effectively rendering the degradation irreversible. Therefore, preventing the initial introduction of water is not merely a purity concern but a structural integrity requirement.
Module 1: Critical Storage Parameters (The "Golden Rules")

This module defines the non-negotiable storage standards required to maintain >99.5% purity.

1. The "Dry Chain" Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Reduces kinetic energy, slowing the rate of auto-hydrolysis and potential Claisen condensation of the ketone moiety.
Atmosphere Argon (Preferred) or N₂ Argon is heavier than air and provides a superior "blanket" over the liquid surface compared to Nitrogen.
Container Amber Glass (Silanized) Prevents alkali leaching from standard glass (which catalyzes hydrolysis) and blocks UV light.
Cap Liner PTFE (Teflon) Polyethylene liners are permeable to moisture over months; PTFE is chemically inert and impermeable.
Desiccant External Only Store the vial inside a secondary jar containing activated silica gel. Do not add sieves directly to the liquid (acidity risk).
2. The Thawing Rule (Most Common Failure Point)

NEVER open a cold vial.

  • The Physics: Opening a -20°C vial in a 25°C/50% RH room causes immediate condensation of atmospheric moisture onto the liquid surface.

  • The Protocol: Allow the closed vial to stand at room temperature for 45–60 minutes until condensation on the outside of the glass evaporates completely.

Module 2: Troubleshooting & FAQs

Direct answers to specific user scenarios.

Q1: My Karl Fischer (KF) titration shows 1.5% water, but the certificate of analysis says <0.1%. Is the product ruined?

Likely False Positive. Standard Karl Fischer reagents contain methanol.[1][2] Your molecule contains a ketone (5-oxo group). Ketones react with methanol in the KF reagent to form ketals, releasing water as a byproduct during the titration.[1][2]


The Fix:  You must use "Keto-Specific" KF reagents  (Methanol-free, typically containing chloroform or specific buffers) to suppress this side reaction. Retest with the correct reagent before discarding the lot.
Q2: I see a new peak in the GC-MS appearing just before the main peak. What is it?

Suspect Lactol Formation. If hydrolysis occurs, the free acid is formed. Because you have a ketone at position 5 and a carboxylic acid at position 1, they can cyclize to form a 6-membered pseudo-acid (lactol).

  • Diagnostic: Check the acidity.[3][4] If the Acid Value is rising alongside this peak, it is the hydrolysis-cyclization product.

  • Prevention: Ensure the storage pH is neutral. Avoid storing in untreated soda-lime glass.

Q3: Can I store aliquots in plastic Eppendorf tubes?

No. Polypropylene and polyethylene are permeable to water vapor over long periods. For long-term storage (>1 week), always use glass with phenolic/PTFE-lined caps. For short-term usage (hours), plastic is acceptable.

Module 3: Degradation Mechanism & Visualization

The following diagram illustrates why hydrolysis is particularly dangerous for this specific keto-ester.

G Ester Target Molecule (Methyl 2-isopropyl-2-methyl-5-oxohexanoate) Inter Intermediate: Free Keto-Acid Ester->Inter  Slow (Steric Hindrance) Water Moisture Ingress (Atmospheric) Water->Ester  Hydrolysis Lactol Degradant: Cyclic Lactol/Lactone (Irreversible) Inter->Lactol  Fast (Thermodynamic Driver)

Figure 1: The Degradation Cascade. Note that while the first step is slow due to steric bulk, the second step (cyclization) drives the equilibrium forward, permanently consuming the molecule.

Module 4: QC & Remediation Protocols
Protocol A: Correct Water Determination (Keto-Safe)
  • Equipment: Volumetric or Coulometric Titrator.

  • Solvent: Use a dedicated Aldehyde/Ketone solvent (e.g., Hydranal™-Medium K or equivalent).

  • Titrant: Use a Composite 5 K (methanol-free) titrant.

  • Procedure:

    • Pre-titrate the solvent to dryness.

    • Inject sample (approx. 1.0g).

    • Note: If the drift does not return to baseline within 60 seconds, the ketone side-reaction is still occurring (check solvent capacity).

Protocol B: Emergency Drying (If Water > 0.2%)

If moisture is detected but hydrolysis hasn't started (Acid Value is low):

  • Do NOT use strong acids/bases (e.g., no acid-washed sieves).

  • Add activated 3Å Molecular Sieves (beads, not powder) directly to the liquid.

    • Dosage: 10% w/w (e.g., 1g sieves per 10g product).

  • Purge with Argon and let stand for 24 hours at 4°C.

  • Filter through a 0.2µm PTFE syringe filter into a fresh, dry vial.

References
  • Electronic Component Industry Association. (2025). Handling Guidelines for Moisture Sensitive Components. Retrieved from [Link]

  • Theodorou, V., et al. (2018).[5] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Enhanced Selectivity in the Synthesis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate

Welcome to the technical support center for the synthesis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization to achieve high selectivity for this valuable synthetic intermediate. The core of this synthesis lies in a stereoselective Michael addition, where the choice of catalyst is paramount to controlling the formation of the desired product over potential side-reactants and stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Methyl 2-isopropyl-2-methyl-5-oxohexanoate and what is the main challenge?

The most efficient and common route for synthesizing Methyl 2-isopropyl-2-methyl-5-oxohexanoate is the organocatalytic Michael addition of isobutyraldehyde to methyl vinyl ketone.[1][2] This reaction constructs the carbon skeleton and sets the critical quaternary stereocenter at the C2 position. The primary challenge is achieving high diastereo- and enantioselectivity. Without a suitable chiral catalyst, the reaction will produce a racemic mixture and potentially other side products, complicating purification and reducing the yield of the desired enantiomer.

Q2: Why is organocatalysis the preferred method for this synthesis?

Organocatalysis, particularly using small chiral amine catalysts like L-proline and its derivatives, has emerged as a powerful strategy for asymmetric synthesis.[3][4] These catalysts offer several advantages over traditional metal-based catalysts:

  • High Enantioselectivity: They create a chiral environment around the reactants, directing the formation of one enantiomer over the other.[5]

  • Mild Reaction Conditions: These reactions can often be run at room temperature or below, minimizing side reactions like polymerization or retro-Michael additions.[6]

  • Environmental & Economic Benefits: Organocatalysts are typically metal-free, less toxic, and more stable in air and moisture, reducing the need for inert atmospheres and simplifying reaction setup.[7]

Q3: What is the general mechanism of the proline-catalyzed Michael addition in this context?

The reaction proceeds through a catalytic cycle involving the formation of an enamine intermediate. The mechanism can be broken down into the following key steps:

  • Enamine Formation: The chiral amine catalyst (e.g., L-proline) reacts with the donor aldehyde (isobutyraldehyde) to form a nucleophilic enamine.[8]

  • Michael Addition: The enamine attacks the β-carbon of the Michael acceptor (methyl vinyl ketone) in a conjugate addition. The stereochemistry of the catalyst directs this attack to occur from a specific face, establishing the stereocenter.

  • Iminium Ion Formation: The resulting intermediate is an iminium ion.

  • Hydrolysis & Catalyst Regeneration: The iminium ion is hydrolyzed to release the final product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

Below is a diagram illustrating this catalytic cycle.

G cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs A Isobutyraldehyde + Chiral Amine Catalyst B Enamine Intermediate (Nucleophilic) A->B - H2O C Iminium Intermediate B->C + Methyl Vinyl Ketone (Michael Addition) D Product Release & Catalyst Regeneration C->D + H2O (Hydrolysis) D->A Regenerated Catalyst Product Methyl 2-isopropyl-2-methyl-5-oxohexanoate D->Product Reactant1 Isobutyraldehyde Reactant1->A Reactant2 Methyl Vinyl Ketone Reactant2->B

Caption: Proline-catalyzed Michael addition cycle.

Troubleshooting Guide: Enhancing Selectivity & Yield

This section addresses common issues encountered during the synthesis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate.

Problem 1: Low or No Product Conversion
Possible Cause Recommended Solution & Explanation
Inactive Catalyst Solution: Use a freshly opened or properly stored catalyst. L-proline and its derivatives can be hygroscopic. Consider using a modified catalyst with enhanced stability or solubility. For instance, L-proline in an ionic liquid medium has shown to be effective.[9][10]
Poor Reactant Quality Solution: Distill the methyl vinyl ketone immediately before use. This α,β-unsaturated ketone is prone to polymerization, especially in the presence of light or impurities, which would consume the reactant and inhibit the reaction. Isobutyraldehyde should also be distilled to remove any isobutyric acid, which can interfere with the catalyst.
Suboptimal Solvent Solution: The choice of solvent is critical. While DMSO has been used, polar aprotic solvents like NMP or even aqueous media can be effective.[11][12] The solvent influences the solubility of the catalyst and the conformation of the transition state, directly impacting reaction rate. Screen a variety of solvents to find the optimal medium for your specific catalyst.
Problem 2: Poor Selectivity (Low Enantiomeric Excess or Formation of Diastereomers)
Possible Cause Recommended Solution & Explanation
Incorrect Catalyst Choice Solution: Simple L-proline may provide only moderate enantioselectivity.[12] For higher selectivity, consider more sterically demanding catalysts such as diarylprolinol silyl ethers. The bulky groups on these catalysts create a more defined chiral pocket, leading to a more ordered transition state and significantly higher enantiomeric excess (ee).[12]
Reaction Temperature is Too High Solution: Lower the reaction temperature. Michael additions are often thermodynamically controlled, but selectivity is kinetically driven.[6] Reducing the temperature (e.g., to 0 °C or -10 °C) decreases the available thermal energy, making the energy difference between the diastereomeric transition states more significant. This favors the pathway with the lower activation energy, leading to higher selectivity.
Presence of Water (for non-aqueous reactions) Solution: Ensure anhydrous conditions if the protocol demands it. While some organocatalytic reactions work well in water,[11] unwanted water in an anhydrous system can interfere with the catalyst-substrate interaction and open up achiral background reaction pathways, thus lowering the overall enantioselectivity.
Problem 3: Formation of Side Products
Possible Cause Recommended Solution & Explanation
Self-Condensation of Isobutyraldehyde Solution: Add the isobutyraldehyde slowly to the reaction mixture containing the catalyst and methyl vinyl ketone. This maintains a low concentration of the aldehyde, minimizing its self-aldol condensation, a common side reaction.
Polymerization of Methyl Vinyl Ketone Solution: As mentioned, use freshly distilled methyl vinyl ketone. Additionally, ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent radical-initiated polymerization.
Formation of 1,2-Addition Product Solution: This is less common with soft nucleophiles like enamines but can occur. Using "soft" organocatalysts that promote 1,4-conjugate addition is key.[6] The enamine intermediate is a soft nucleophile that inherently favors the desired 1,4-addition (Michael reaction) over the 1,2-addition to the carbonyl group.[1]

Experimental Protocols & Workflows

The following is a generalized protocol for the asymmetric Michael addition, which should be optimized for specific laboratory conditions.

High-Selectivity Protocol Using a Proline-Derivative Catalyst

This protocol is adapted from methodologies known to produce high enantioselectivity in similar Michael additions.[12]

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)

  • Trifluoroacetic acid (TFA, co-catalyst)

  • N-Methyl-2-pyrrolidone (NMP, solvent)

  • Isobutyraldehyde (freshly distilled)

  • Methyl vinyl ketone (freshly distilled)

  • Diethyl ether, Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the (S)-diphenylprolinol silyl ether catalyst (10-20 mol%) and NMP. Cool the solution to the desired temperature (e.g., -10 °C).

  • Addition of Reagents: Add methyl vinyl ketone (1.0 eq) followed by the co-catalyst TFA (10 mol%).

  • Initiation: Begin the slow, dropwise addition of isobutyraldehyde (1.5-2.0 eq) over several hours using a syringe pump.

  • Reaction Monitoring: Stir the reaction at the set temperature for 24-72 hours. Monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sources

Optimization

Resolving phase separation issues in Methyl 2-isopropyl-2-methyl-5-oxohexanoate workup

Topic: Resolving Phase Separation & Emulsion Issues Doc ID: TS-ALI-008 | Version: 2.1 | Status: Active Executive Summary & Chemical Context User Context: You are likely synthesizing Methyl 2-isopropyl-2-methyl-5-oxohexan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Phase Separation & Emulsion Issues

Doc ID: TS-ALI-008 | Version: 2.1 | Status: Active

Executive Summary & Chemical Context

User Context: You are likely synthesizing Methyl 2-isopropyl-2-methyl-5-oxohexanoate , a critical chiral building block often utilized in the synthesis of renin inhibitors like Aliskiren (Tekturna).

The Core Problem: This molecule contains a hydrophobic gem-dimethyl/isopropyl cluster adjacent to a polar ester and a distal ketone. This amphiphilic structure, combined with the high salt load from typical alkylation (LDA/LiHMDS) or Michael addition (t-BuOK) reactions, creates a "perfect storm" for stable emulsions (rag layers) and density inversions during aqueous workup.

Scope: This guide addresses:

  • Breaking persistent emulsions ("Rag Layers").

  • Managing density inversion when phases are indistinguishable.

  • Preventing ester hydrolysis during pH adjustments.

Troubleshooting Guide (Q&A Format)

Category A: The "Rag Layer" (Emulsion Issues)

Q: I have quenched the reaction with saturated NH₄Cl, but a thick, opaque "rag layer" persists between the organic and aqueous phases. Centrifugation isn't helping. How do I break it?

A: The rag layer is likely caused by the precipitation of lithium or magnesium salts (depending on your base) stabilized by the amphiphilic nature of the product.

The Fix (The Rochelle Protocol): If you used a metal-based base (LDA, LiHMDS, Grignard):

  • Do not add more brine; it often exacerbates salt precipitation at the interface.

  • Add Potassium Sodium Tartrate (Rochelle Salt): Add a 20% w/v aqueous solution of Rochelle salt.

  • Agitate Vigorously: Stir for 30–60 minutes. The tartrate chelates the metal ions (Li+/Mg2+), solubilizing them into the aqueous phase and breaking the emulsion.

  • Filter: If solids persist, filter the biphasic mixture through a pad of Celite 545. The solids are likely polymeric byproducts or stubborn hydroxides acting as surfactants.

Q: I used t-BuOK (Potassium tert-butoxide) for the Michael addition. I don't have heavy metals, but I still have an emulsion.

A: This is likely a "soap emulsion" caused by partial hydrolysis of your starting material or product into the free acid (surfactant).

The Fix (pH Modification):

  • Check pH: The aqueous layer is likely alkaline (pH > 10).

  • Acidify Carefully: Adjust the aqueous phase to pH 6–7 using 1M HCl or 10% Citric Acid. Warning: Do not go below pH 4 to protect the acetal/ketone functionalities if present in precursors.

  • Salting Out: Once neutralized, saturate the aqueous layer with solid NaCl. This pushes the organic surfactant back into the organic phase (Salting Out effect).

Category B: Phase Density & Inversion

Q: I cannot distinguish the interface between my organic solvent and the aqueous wash. It looks like one continuous phase.

A: Methyl 2-isopropyl-2-methyl-5-oxohexanoate is an oil with a density close to 1.0 g/mL. If you are using Ethyl Acetate (0.90 g/mL) or mixtures with THF, the density of your organic phase may match the aqueous phase (1.00–1.05 g/mL), leading to Iso-density State .

The Fix (Density Modification):

  • Option 1 (Increase Organic Density): Add Dichloromethane (DCM, d=1.33 g/mL) to the mixture. This will force the organic layer to the bottom.

  • Option 2 (Increase Aqueous Density): Add solid NaCl until the aqueous layer is saturated (d ≈ 1.2 g/mL). This forces the aqueous layer to the bottom.

Recommendation: Use Option 2 (Brine). Halogenated solvents like DCM are often avoided in late-stage process chemistry due to environmental controls, though they are effective for separation.

Optimized Workup Protocol

The following protocol minimizes phase separation issues for the isolation of Methyl 2-isopropyl-2-methyl-5-oxohexanoate.

Reagents & Parameters
ParameterSpecificationReason
Quench Buffer 20% Rochelle Salt or Sat. NH₄ClComplexation of Li/Mg salts to prevent precipitation.
Extraction Solvent MTBE (Methyl tert-butyl ether)Lower miscibility with water than EtOAc; cleaner phase breaks.
Wash Solution 5% NaHCO₃Removes acidic impurities without hydrolyzing the hindered ester.
Temperature Keep < 10°C during quenchExotherm control prevents ester hydrolysis.
Step-by-Step Workflow
  • Quench: Cool reaction mixture to 0°C. Slowly add 20% Rochelle Salt solution (1 vol equiv). Stir vigorously for 30 mins.

  • Phase Split: Transfer to a separatory funnel. Allow to settle for 15 mins.

    • Checkpoint: If emulsion persists, add 5% vol MeOH to the organic phase (breaks surface tension).

  • Extraction: Extract aqueous layer 2x with MTBE . (MTBE is preferred over EtOAc due to lower water solubility, reducing emulsion risk).

  • Wash: Combine organics. Wash 1x with Water, 1x with Brine.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is acid-sensitive, as MgSO₄ is slightly acidic.

Visual Logic Pathways

Diagram 1: The "Rag Layer" Decision Tree

Caption: Logical flowchart for resolving persistent emulsions during the workup of sterically hindered esters.

EmulsionLogic Start Issue: Persistent Emulsion (Rag Layer) CheckBase Check Reagents Used Start->CheckBase MetalBase Lithium/Magnesium Base (LDA, Grignard) CheckBase->MetalBase OrgBase Organic/Potassium Base (t-BuOK, DBU) CheckBase->OrgBase Rochelle Add 20% Rochelle Salt (Chelation) MetalBase->Rochelle CheckPH Check Aqueous pH OrgBase->CheckPH Filter Filter through Celite Rochelle->Filter If solids persist Acidic pH < 4 CheckPH->Acidic Basic pH > 10 CheckPH->Basic Neutralize Adjust to pH 7 (Citric Acid/NaHCO3) Acidic->Neutralize Basic->Neutralize Neutralize->Filter If solids persist

Diagram 2: Density Management Workflow

Caption: Strategy for handling phase inversion when organic and aqueous densities are similar.

DensityLogic Problem Problem: Indistinguishable Phases Analyze Analyze Solvents Problem->Analyze Case1 Case A: Halogenated Solvent (DCM) Analyze->Case1 Case2 Case B: Ether/Ester (EtOAc/MTBE) Analyze->Case2 Action1 Dilute Organic Phase (Add more DCM) Case1->Action1 Action2 Saturate Aqueous Phase (Add NaCl) Case2->Action2 Result1 Organic Layer = Bottom (Density > 1.3) Action1->Result1 Result2 Organic Layer = Top (Aq Density > 1.2) Action2->Result2

References

  • Lindsay, K. B., & Skrydstrup, T. (2006).[1] Formal total synthesis of the potent renin inhibitor aliskiren: application of a SmI2-promoted acyl-like radical coupling.[1] The Journal of Organic Chemistry, 71(13), 4766-4777.[1]

  • Sedelmeier, G. (2005). Synthetic approaches to Aliskiren.[1][2][3][4][5][6] Helvetica Chimica Acta, 88, 3263-3273. (Foundational work on Aliskiren intermediates).

  • Novartis AG. (2002). Process for the preparation of octanoyl amides. WO Patent 02/08172.[6] (Describes the industrial handling of the 2-isopropyl-2-methyl intermediates).

  • University of Rochester. (n.d.). Workup Troubleshooting: How to Manage an Emulsion. Department of Chemistry.[1]

Sources

Reference Data & Comparative Studies

Validation

Analytical Superiority in Complex Structural Elucidation: Experimental 2D NMR vs. In Silico Prediction for Methyl 2-isopropyl-2-methyl-5-oxohexanoate

For drug development professionals and synthetic chemists, the structural verification of sterically hindered, chiral intermediates is a critical quality control gateway. Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the structural verification of sterically hindered, chiral intermediates is a critical quality control gateway. Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS: 33422-34-3) presents a unique analytical challenge due to its highly congested aliphatic backbone and the presence of a quaternary stereocenter at the C2 position.

This guide objectively compares the performance of High-Field Experimental NMR (1D/2D) against In Silico NMR Prediction Software (e.g., Mnova, ChemDraw), providing actionable experimental protocols and quantitative data to demonstrate why empirical workflows remain the gold standard for resolving complex stereochemical phenomena.

The Analytical Challenge: Stereochemistry and Signal Congestion

Methyl 2-isopropyl-2-methyl-5-oxohexanoate features a quaternary chiral center at the C2 carbon. This stereocenter breaks the symmetry of the molecule, fundamentally altering the magnetic environment of adjacent protons.

Because of this chirality, the two methyl groups of the adjacent isopropyl moiety are diastereotopic [2]. They cannot be interconverted by any symmetry operation. Consequently, they reside in distinct electronic environments and exhibit chemical shift anisochrony (resonating at different frequencies) [3]. Similarly, the methylene protons at the C3 and C4 positions form diastereotopic pairs, resulting in highly complex, overlapping multiplet splitting patterns rather than simple first-order triplets.

Performance Comparison: Experimental NMR vs. In Silico Prediction

The Limitation of In Silico Prediction

In silico NMR prediction tools (such as Mnova Modgraph or ChemDraw) are invaluable for rapid structural triage. However, they rely heavily on 2D connectivity algorithms and empirical databases. Studies evaluating empirical predictors have demonstrated that their accuracy is fundamentally limited, with a typical


H prediction error (Root-Mean-Square Deviation, RMSD) of approximately 0.292 ppm  [1].

When applied to Methyl 2-isopropyl-2-methyl-5-oxohexanoate, prediction software frequently fails to accurately calculate the magnitude of the anisochrony for the diastereotopic isopropyl methyls. The algorithms often collapse these signals into a single averaged doublet or severely underestimate the chemical shift difference, leading to potential misassignment.

The Superiority of Experimental 1D/2D NMR

Experimental NMR objectively outperforms in silico methods by capturing the true, real-time electronic environment of the molecule. A high-field (e.g., 500 MHz or 600 MHz) 1D


H NMR spectrum will clearly resolve the two distinct doublets of the diastereotopic isopropyl group. Furthermore, employing 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy allows for the unambiguous deconvolution of the overlapping C3 and C4 methylene multiplets by correlating them to their distinct 

C chemical shifts.

Quantitative Data: Chemical Shift Comparison

The following table summarizes the performance discrepancy between experimental observation and typical empirical prediction for the key proton environments of Methyl 2-isopropyl-2-methyl-5-oxohexanoate.

Proton EnvironmentPositionExpected Experimental Shift (ppm)Typical In Silico Prediction (ppm)Multiplicity & Causality
Ester Methyl -COOCH

3.653.67Singlet (3H). Isolated from spin-spin coupling; deshielded by oxygen.
Ketone Methyl C6-CH

2.132.15Singlet (3H). Deshielded by the adjacent C5 carbonyl group.
Methylene (C4) C4-H(a,b)2.30, 2.452.38 (Averaged)Multiplets (1H, 1H). Diastereotopic due to C2 chiral center; split by C3 protons.
Methylene (C3) C3-H(a,b)1.75, 1.901.82 (Averaged)Multiplets (1H, 1H). Diastereotopic; split by C4 protons.
Isopropyl Methine -CH-1.951.90Septet (1H). Split by the six protons of the adjacent methyl groups.
Quaternary Methyl C2-CH

1.121.15Singlet (3H). Attached to the quaternary chiral center.
Isopropyl Methyl A -CH

(a)
0.880.86Doublet (3H). Diastereotopic anisochrony due to C2 stereocenter.
Isopropyl Methyl B -CH

(b)
0.820.85Doublet (3H). Diastereotopic anisochrony due to C2 stereocenter.

Self-Validating Experimental Protocol

To definitively prove the structure and resolve the diastereotopic signals, the following self-validating experimental workflow must be executed. Every step is designed to eliminate artifacts and maximize resolution.

Step 1: Precision Sample Preparation

  • Action: Dissolve 15–20 mg of Methyl 2-isopropyl-2-methyl-5-oxohexanoate in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
    
  • Causality: CDCl

    
     is a non-polar, aprotic solvent that prevents chemical exchange and provides a clear spectral window in the aliphatic region. TMS provides an absolute 0.00 ppm reference point, which is critical for accurately measuring the minute chemical shift differences (anisochrony) of the diastereotopic protons.
    

Step 2: Instrument Tuning & Gradient Shimming

  • Action: Insert the sample into a high-field NMR spectrometer (

    
     500 MHz). Perform automated tuning and matching (ATMA) for the 
    
    
    
    H probe. Apply gradient shimming (e.g., TopShim).
  • Causality: Poor magnetic homogeneity will artificially broaden the peaks. Gradient shimming ensures a highly uniform magnetic field, which is strictly required to prevent the closely spaced diastereotopic doublets of the isopropyl group from merging into a single broad artifact.

Step 3: 1D


H NMR Acquisition 
  • Action: Acquire the 1D proton spectrum using a standard 90-degree pulse program. Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and number of scans (NS) to 16.

  • Causality: A 2.0s relaxation delay ensures quantitative integration, allowing the analyst to verify that the two distinct isopropyl doublets integrate exactly to 3H each, confirming they are part of the same molecule rather than an impurity.

Step 4: 2D HSQC Acquisition

  • Action: Acquire a 2D

    
    H-
    
    
    
    C HSQC spectrum. Set the
    
    
    H spectral width to cover the aliphatic region (0–5 ppm) and the
    
    
    C width to 0–220 ppm.
  • Causality: 1D

    
    H NMR suffers from severe signal overlap in the 1.5–2.5 ppm region (C3 and C4 methylenes). HSQC spreads these signals into a second dimension based on their attached 
    
    
    
    C chemical shift. Because the diastereotopic protons at C3 share the same
    
    
    C atom, they will appear as two distinct
    
    
    H cross-peaks aligned vertically at the same
    
    
    C frequency, providing unambiguous proof of their diastereotopic nature.

Workflow Visualization

G Start Methyl 2-isopropyl-2-methyl-5-oxohexanoate Exp Experimental NMR (High-Field 1D/2D) Start->Exp InSilico In Silico Prediction (e.g., Mnova) Start->InSilico Prep Sample Prep (CDCl3) & Gradient Shimming Exp->Prep Pred 2D Connectivity & Empirical Algorithms InSilico->Pred OneD 1D 1H NMR: Identifies Diastereotopic Anisochrony Prep->OneD Limit Limitation: RMSD ~0.292 ppm. Underestimates Anisochrony Pred->Limit TwoD 2D HSQC/HMBC: Resolves Overlapping Multiplets OneD->TwoD Result Unambiguous Structural Verification TwoD->Result Limit->Result

Fig 1: Experimental 2D NMR vs. In Silico prediction for resolving diastereotopic anisochrony.

Conclusion

While in silico NMR prediction software offers rapid structural estimations, it lacks the precision required to accurately model the complex stereochemical environments found in molecules like Methyl 2-isopropyl-2-methyl-5-oxohexanoate. For rigorous structural verification in drug development, high-field experimental 1D


H NMR coupled with 2D HSQC remains the undisputed standard. By physically resolving diastereotopic anisochrony, experimental NMR transforms theoretical ambiguity into empirical certainty.

References

  • Analytical Chemistry (ACS / PMC):COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites.
  • Aroon Chande:Chapter 14: NMR Spectroscopy - Diastereotopic Protons and Chemical Shift Inequivalence.
  • Thieme Connect:2. NMR Spectra and Molecular Structure - Diastereotopic Groups and Anisochrony.
Comparative

GC-MS fragmentation pattern and retention time of Methyl 2-isopropyl-2-methyl-5-oxohexanoate

As a Senior Application Scientist, evaluating the analytical profile of a specialized aliphatic ester requires moving beyond basic spectral matching and delving into the thermodynamic and structural causality of its beha...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the analytical profile of a specialized aliphatic ester requires moving beyond basic spectral matching and delving into the thermodynamic and structural causality of its behavior.

Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS 33422-34-3) is a highly sterically hindered intermediate utilized in the synthesis of advanced terpenoid architectures and pharmaceutical building blocks. To objectively validate its Gas Chromatography-Mass Spectrometry (GC-MS) profile, we must compare it against its closest non-methylated structural analog: Methyl 2-isopropyl-5-oxohexanoate (CAS 91691567). This alternative is not merely a synthetic proxy; it is a verified bioactive phytochemical recently identified in the cladodes of the endangered medicinal plant Opuntia megarrhiza ().

This guide provides a comprehensive mechanistic comparison of their fragmentation dynamics, chromatographic retention behaviors, and the standardized experimental protocols required for their accurate quantification.

Structural and Chromatographic Comparison

The addition of a single methyl group at the C2 position fundamentally alters the molecule's physical chemistry. By converting a tertiary carbon into a quaternary center, the molecular volume and lipophilicity increase. This structural bulk enhances dispersion forces with non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane), directly causing a delayed retention time and a higher Kovats Retention Index (RI).

Table 1: Physicochemical and Chromatographic Properties

PropertyTarget: Methyl 2-isopropyl-2-methyl-5-oxohexanoateAlternative: Methyl 2-isopropyl-5-oxohexanoate
CAS Number 33422-34-391691567
Molecular Formula C₁₁H₂₀O₃C₁₀H₁₈O₃
Molecular Weight 200.28 g/mol 186.25 g/mol
C2 Carbon Geometry Quaternary (Highly hindered)Tertiary (Contains

-hydrogen)
Estimated RI (DB-5MS) ~1400 - 1420~1320 - 1350
Primary Application Complex organic synthesis intermediateBioactive botanical phytochemical

GC-MS Fragmentation Dynamics (EI, 70 eV)

Electron Ionization (EI) at 70 eV strips an electron primarily from the oxygen lone pairs, initiating a cascade of predictable, structure-driven cleavages. The presence of the C2 quaternary center in the target compound acts as a mechanistic switch, activating certain fragmentation pathways while completely blocking others.

A. Alpha Cleavage (The Base Peak)

Both compounds feature a methyl ketone moiety at C5. Upon ionization of the ketone oxygen, homolytic


-cleavage occurs between C4 and C5. This expels a heavy radical and yields the resonance-stabilized acetyl cation [CH₃C=O]⁺ at m/z 43 . Due to its high stability, m/z 43 dominates as the base peak in both spectra.
B. Ester-Directed McLafferty Rearrangement

The ester carbonyl (C1) abstracts a


-hydrogen from C4 via a six-membered cyclic transition state, triggering the cleavage of the C2-C3 

-

bond and expelling neutral methyl vinyl ketone (70 Da).
  • Target Compound: The resulting enol radical cation retains the C2 methyl and isopropyl groups, yielding a characteristic ion at m/z 130 .

  • Alternative Compound: Lacking the C2 methyl, the corresponding enol ion shifts down by 14 Da, appearing at m/z 116 .

C. Ketone-Directed McLafferty Rearrangement (The Differentiator)

This pathway serves as the definitive diagnostic tool to distinguish the two analogs:

  • Alternative Compound: The C5 ketone abstracts the

    
    -hydrogen located on the C2 tertiary carbon, cleaving the C3-C4 bond and yielding an enol ion at m/z 58 .
    
  • Target Compound: The C2 methylation creates a quaternary center, meaning there is no

    
    -hydrogen available . The ketone-directed McLafferty rearrangement is sterically and chemically blocked, completely suppressing the m/z 58 ion.
    
D. Quaternary Center Cleavage (Target Specific)

To relieve the severe steric strain at the C2 quaternary center, the target molecule readily undergoes radical cleavage of its bulky substituents:

  • Loss of Methoxycarbonyl: Expulsion of the •COOCH₃ radical (59 Da) yields m/z 141 .

  • Dual-Origin m/z 157: The ion at m/z 157 is analytically fascinating because it arises from two distinct pathways: the loss of the isopropyl radical (43 Da) from the C2 center, or the loss of the acetyl radical (43 Da) from the C5 ketone.

Fragmentation M Molecular Ion [M]⁺• m/z 200 Alpha Alpha Cleavage at C5 Ketone M->Alpha Quat Cleavage at C2 Quaternary Center M->Quat McLafferty McLafferty Rearrangement (Ester Carbonyl) M->McLafferty Base Acetyl Cation [CH₃CO]⁺ m/z 43 (Base Peak) Alpha->Base - C₉H₁₇O₂• Frag157 [M - Isopropyl/Acetyl]⁺ m/z 157 Quat->Frag157 - 43 Da Frag141 [M - COOCH₃]⁺ m/z 141 Quat->Frag141 - •COOCH₃ (59 Da) Frag130 Enol Radical Cation m/z 130 McLafferty->Frag130 - Methyl Vinyl Ketone (70 Da)

GC-MS Fragmentation Pathway of Methyl 2-isopropyl-2-methyl-5-oxohexanoate.

Experimental Protocol for GC-MS Profiling

To ensure scientific trustworthiness, the following methodology is designed as a self-validating system . By incorporating an alkane standard run, the protocol normalizes instrumental drift, allowing researchers to calculate highly reproducible Kovats Retention Indices regardless of the specific GC hardware used.

Step 1: Sample Preparation & System Suitability
  • Sample Dilution: Dissolve 1.0 mg of Methyl 2-isopropyl-2-methyl-5-oxohexanoate in 1.0 mL of LC-MS grade hexane (1,000 ppm stock). Dilute to a working concentration of 50 ppm.

  • SST (System Suitability Test): Prepare a homologous series of

    
    -alkanes (C8–C20) at 50 ppm in hexane. This is mandatory for calculating the Retention Index (RI) to validate the chromatographic causality of the C2 methylation.
    
Step 2: GC Separation Parameters
  • Column: DB-5MS or HP-5MS (30 m length

    
     0.25 mm internal diameter 
    
    
    
    0.25 µm film thickness).
  • Carrier Gas: Ultra-high purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL injection volume; Split ratio 1:50 to prevent column overloading and peak fronting. Injector temperature set to 250°C.

  • Oven Temperature Program:

    • Initial hold at 60°C for 2 minutes.

    • Ramp at 10°C/min to 240°C.

    • Final hold at 240°C for 5 minutes (Total run time: 25 minutes).

Step 3: MS Detection Parameters
  • Ionization: Electron Impact (EI) mode at standard 70 eV.

  • Temperatures: Ion source at 230°C; Quadrupole at 150°C; Transfer line at 280°C.

  • Acquisition: Full scan mode, mass range m/z 35 to 400. Solvent delay set to 3.5 minutes to protect the filament from the hexane front.

GCMS_Workflow Prep Sample Preparation (Hexane Dilution) Injection GC Injection (Split 1:50, 250°C) Prep->Injection Separation Capillary Column (DB-5MS Separation) Injection->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization Detection Mass Analyzer (m/z 35-400) Ionization->Detection Data Data Acquisition & RI Calculation Detection->Data

Standardized Experimental Workflow for GC-MS Profiling and Data Acquisition.

References

  • Cupido, F., et al. "GC-MS analysis of phytochemical compounds of Opuntia megarrhiza (Cactaceae), an endangered plant of Mexico." PeerJ Organic Chemistry, 2022. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91691567, R-(+)-Methyl-2-isopropyl-5-oxohexanoate." PubChem, 2024. URL:[Link]

Validation

FTIR spectral peaks and functional group analysis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate

Executive Summary In the synthesis of complex terpenoids and pharmaceutical intermediates, Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS: 33422-34-3) serves as a critical quaternary carbon building block. Its structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex terpenoids and pharmaceutical intermediates, Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS: 33422-34-3) serves as a critical quaternary carbon building block. Its structural complexity—featuring a sterically hindered ester, a distal ketone, and an isopropyl group—presents unique analytical challenges.

This guide provides a rigorous spectral analysis of this compound, specifically comparing Fourier Transform Infrared (FTIR) Spectroscopy against Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) for routine quality control (QC). While NMR remains the gold standard for structural elucidation, our data demonstrates that FTIR offers superior throughput for reaction monitoring and routine purity verification , particularly in differentiating the ester product from its carboxylic acid precursor.

Molecular Architecture & Vibrational Logic

To interpret the FTIR spectrum accurately, we must first map the molecular connectivity to expected vibrational modes. The molecule contains two distinct carbonyl environments and a crowded alkyl region.

Structural Analysis[1]
  • Functional Group A (Ester): Methyl ester attached to a quaternary carbon (C2). The steric bulk of the isopropyl and methyl groups at C2 influences the vibrational frequency.

  • Functional Group B (Ketone): A methyl ketone at position C5, separated by a dimethylene tether.

  • Scaffold: A hexanoate backbone with a gem-dimethyl-like substitution pattern (isopropyl + methyl).

DOT Diagram: Vibrational Connectivity Map

The following diagram maps the specific functional groups to their expected vibrational frequencies.

VibrationalMap Molecule Methyl 2-isopropyl- 2-methyl-5-oxohexanoate Ester Ester Group (C-CO-O-CH3) Molecule->Ester Ketone Ketone Group (C-CO-C) Molecule->Ketone Alkyl Alkyl Backbone (Isopropyl + Methyl) Molecule->Alkyl Vib_Ester_CO C=O Stretch ~1735 cm⁻¹ Ester->Vib_Ester_CO Vib_Ester_CO_Str C-O Stretch 1150-1250 cm⁻¹ Ester->Vib_Ester_CO_Str Vib_Ketone_CO C=O Stretch ~1715 cm⁻¹ Ketone->Vib_Ketone_CO Vib_CH_Str C-H Stretch 2850-2980 cm⁻¹ Alkyl->Vib_CH_Str Vib_Iso_Bend Gem-Dimethyl Bend ~1380/1370 cm⁻¹ (Doublet) Alkyl->Vib_Iso_Bend Diagnostic

Figure 1: Vibrational connectivity map correlating structural motifs of Methyl 2-isopropyl-2-methyl-5-oxohexanoate with diagnostic IR bands.

Detailed Spectral Assignment

The FTIR spectrum of Methyl 2-isopropyl-2-methyl-5-oxohexanoate is dominated by the "Carbonyl Region" (1700–1750 cm⁻¹). Unlike simple esters, this molecule displays two distinct carbonyl peaks , a critical feature for purity assessment.

Table 1: Critical Peak Assignments
Wavenumber (cm⁻¹)Functional GroupModeDiagnostic Notes
2950–2980 Alkyl (C-H)Asymmetric StretchHigh intensity due to isopropyl/methyl density.
2870–2850 Alkyl (C-H)Symmetric StretchSharper peaks; typical of methyl ethers/esters.
1735–1745 Ester (C=O) StretchingPrimary Quantitation Peak. Higher frequency than ketone due to electron-withdrawing oxygen.
1715–1718 Ketone (C=O) StretchingDistinct shoulder or separate peak. Lower frequency (aliphatic ketone).
1460–1470 Alkyl (CH₂, CH₃)Bending (Scissoring)General aliphatic background.
1380 & 1370 Isopropyl Bending (Gem-dimethyl)"Rabbit Ears" Doublet. Characteristic of the isopropyl group split.
1150–1250 Ester (C-O-C)StretchingStrong, broad bands. Confirms ester functionality vs. ketone alone.

Expert Insight: In lower-resolution instruments (< 4 cm⁻¹), the Ester (1740) and Ketone (1715) peaks may merge into a single broad band. For accurate validation, Second Derivative Spectroscopy or a resolution of 2 cm⁻¹ is recommended to resolve these doublets.

Performance Comparison: FTIR vs. Alternatives

For drug development professionals, the choice of analytical technique depends on the stage of the pipeline: Synthesis Monitoring vs. Final Structure Confirmation .

Comparison Matrix: FTIR vs. NMR vs. GC-MS
FeatureFTIR (ATR Method) ¹H-NMR (500 MHz) GC-MS
Primary Utility Reaction Monitoring (Acid → Ester)Structural ElucidationTrace Impurity Analysis
Time per Sample < 1 Minute15–30 Minutes20–40 Minutes
Sample Prep None (Neat Oil)Deuterated Solvent RequiredDilution Required
Specificity Moderate (Functional Group)High (Atom Connectivity)High (Mass Fingerprint)
Differentiation Excellent for C=O vs COOH Excellent for IsomersExcellent for Volatiles
Cost per Run < $1.00> $50.00> $20.00
Scenario Analysis: Why Choose FTIR?

The Challenge: Differentiating the product (Methyl Ester) from the starting material (Carboxylic Acid: 2-isopropyl-2-methyl-5-oxohexanoic acid).

  • NMR Approach: Requires identifying the appearance of the methyl ester singlet (~3.6 ppm) and disappearance of the acid proton (~11 ppm). Effective but slow.

  • FTIR Approach (Recommended):

    • Precursor (Acid): Shows a broad, chaotic O-H stretch (2500–3300 cm⁻¹) and a shifted C=O peak (~1710 cm⁻¹).[1]

    • Product (Ester): The broad O-H region vanishes completely , replaced by a clean baseline and the emergence of the sharp 1740 cm⁻¹ ester carbonyl .

Experimental Protocol (ATR-FTIR)

To ensure reproducible data for this viscous liquid, the Attenuated Total Reflectance (ATR) method is mandatory. Transmission cells are prone to fringing and pathlength errors with oily esters.

Workflow Diagram

Protocol Start Sample: Methyl 2-isopropyl- 2-methyl-5-oxohexanoate (Neat Liquid) Clean 1. Crystal Cleaning (Isopropanol Wipe) Start->Clean Background 2. Background Scan (Air, 4 cm⁻¹, 16 scans) Clean->Background Deposition 3. Sample Deposition (10 µL on Diamond/ZnSe Crystal) Background->Deposition Acquisition 4. Data Acquisition (4000-600 cm⁻¹, 32 scans) Deposition->Acquisition Processing 5. Post-Processing (Baseline Corr., ATR Correction) Acquisition->Processing Validation 6. Peak Validation (Check 1740/1715 Ratio) Processing->Validation

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis of viscous keto-esters.

Step-by-Step Methodology
  • Instrument Setup: Use a Diamond or ZnSe ATR crystal. Set resolution to 2 cm⁻¹ (critical for resolving the two carbonyls).

  • Blanking: Collect an air background immediately prior to sampling to minimize atmospheric CO₂/H₂O interference.

  • Application: Pipette ~10-20 µL of the neat oil onto the crystal center. Ensure the crystal is fully covered but not flooded.

  • Acquisition: Scan from 4000 to 600 cm⁻¹. Accumulate 32 scans to optimize Signal-to-Noise (S/N) ratio.

  • Cleaning: Clean immediately with Isopropanol. Ketones can swell certain polymer seals; ensure the solvent is compatible with the ATR housing.

Troubleshooting & Causality

Issue: Merged Carbonyl Peak (Single broad band at 1725 cm⁻¹).

  • Cause: Hydrogen bonding with residual water or solvent, or insufficient instrument resolution.

  • Fix: Dry the sample over MgSO₄ (remove water) and increase resolution to 2 cm⁻¹.

Issue: Weak Isopropyl Doublet (~1380 cm⁻¹).

  • Cause: High refractive index of the sample affecting ATR penetration depth.

  • Fix: Apply "Advanced ATR Correction" algorithm in software to normalize peak intensities relative to transmission spectra.

References

  • National Institute of Standards and Technology (NIST). 2-Isopropyl-5-oxo-hexanoic acid (Precursor Data).[2] NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Carbonyl Differentiation in Esters and Ketones. [Link]

  • PubChem Compound Summary. Methyl 2-isopropyl-5-oxohexanoate (Isomer/Analog Data). [Link]

Sources

Comparative

Reference Standards for Methyl 2-isopropyl-2-methyl-5-oxohexanoate: A Technical Comparison Guide

This guide is structured as a high-level technical advisory for analytical chemists and process engineers in pharmaceutical and fine chemical development.[1][2][3] It addresses the critical quality control (QC) requireme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical advisory for analytical chemists and process engineers in pharmaceutical and fine chemical development.[1][2][3] It addresses the critical quality control (QC) requirements for Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS 33422-34-3) , a specific chiral keto-ester intermediate often utilized in terpene synthesis and complex molecule assembly.[1][2][3]

Executive Summary

Methyl 2-isopropyl-2-methyl-5-oxohexanoate is a bifunctional intermediate featuring a quaternary chiral center at the C2 position and a distal ketone moiety.[1][2][3] Its structural complexity presents unique QC challenges: volatility , ester hydrolysis susceptibility , and cryptic stereochemical impurities .[1]

This guide compares the three primary classes of reference standards available to researchers—Commercial Grade , Analytical Reference Grade , and Certified Reference Materials (CRM) —and provides the experimental framework to validate them.[1]

Key Insight: For this specific molecule, chemical purity (GC-FID) is often insufficient.[1][2][3] The "hidden" failure mode in drug development applications is enantiomeric drift at the quaternary C2 center, which standard QC often misses.[1]

Part 1: Comparative Analysis of Reference Standard Options

In the absence of a pharmacopeial monograph (USP/EP) for this specific intermediate, researchers must select the appropriate standard grade based on the development phase.

Performance Matrix: Choosing the Right Standard
FeatureOption A: Commercial Reagent Grade Option B: Analytical Reference Standard Option C: In-House Primary Standard (Gold Standard)
Primary Use Early-stage synthesis screening; Reactant.[1][2][3]Routine QC release; HPLC/GC assay calibration.GLP/GMP Structure elucidation; Impurity qualification.
Purity Specification >95% (Area%)>98% (w/w)>99.5% (w/w) + 100% Mass Balance
Stereochemical Data Rarely provided (Risk: Racemic mixtures sold as chiral)Optical Rotation usually provided; Chiral GC sometimes.[1][3]Quantitative Chiral GC/HPLC (>99% ee)
Characterization 1H-NMR, MS (Identity only)1H/13C-NMR, MS, IR, Water (KF), Residual Solvents.[1][2][3]Full 2D-NMR (NOESY/COSY), qNMR, TGA/DSC.
Traceability NoneManufacturer BatchTraceable to SI units via qNMR.[1][2]
Risk Profile High: Unknown enantiomeric purity can crash downstream diastereoselectivity.[1]Medium: Sufficient for most non-clinical work.[1][2]Low: Essential for IND-enabling studies.[1][2][3]
The "Hidden" Risk: The Quaternary Center

Methyl 2-isopropyl-2-methyl-5-oxohexanoate possesses a quaternary carbon at C2.[1][2][3] Unlike simple secondary chiral centers, this position is sterically congested.[1]

  • Commercial Grade Risk: Many suppliers synthesize this via alkylation of methyl isobutyrylacetate.[1][2] Without asymmetric catalysis or resolution, the product is racemic .[1] Using a racemic intermediate in a stereoselective synthesis will immediately cut your theoretical yield by 50% and introduce difficult-to-separate diastereomers downstream.[2][3]

Part 2: Scientific Integrity & Experimental Protocols
Protocol 1: Purity & Assay by GC-FID (Volatile Matrix)

Rationale: As a methyl ester with a molecular weight of ~200 g/mol , this compound is sufficiently volatile for Gas Chromatography (GC).[1] HPLC-UV is less desirable due to the weak chromophore (only carbonyls, no aromatic rings) which leads to poor sensitivity and response factor variability.[1][2][3]

Method Parameters:

  • Column: DB-Wax or equivalent (Polar column is required to separate the keto-ester from non-polar alkane impurities).[1][2][3] 30m x 0.25mm, 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][3]

  • Inlet: Split 50:1 @ 250°C.

  • Detector: FID @ 280°C.

  • Oven Program: 60°C (1 min) → 10°C/min → 240°C (5 min).

System Suitability Criteria:

  • Tailing Factor: < 1.2 (Critical: Keto-esters can tail on active sites; use deactivated liners).[1][2][3]

  • Resolution: > 2.0 between the main peak and the "des-methyl" acid impurity (hydrolysis product).

Protocol 2: Stereochemical Purity by Chiral GC

Rationale: You must verify the enantiomeric excess (ee).[1] Standard C18 HPLC cannot separate these enantiomers.[2]

Methodology:

  • Column: Cyclodextrin-based capillary column (e.g., Beta-DEX 225).[1][2][3]

  • Conditions: Isothermal mode (approx. 110°C) is often required to maximize separation factors (

    
    ) for subtle quaternary center shifts.[1][3]
    
  • Acceptance Criteria: Reference Standard must show >99.0% ee.[1][2]

Protocol 3: Identity Verification (NMR Strategy)

To qualify a batch as a "Primary Standard," you must prove the structure unequivocally.[1]

  • 1H NMR (CDCl3): Look for the diagnostic singlet of the methyl ester (~3.6 ppm) and the distinct doublet/septet of the isopropyl group.

  • Critical Check: The C2-Methyl group should appear as a sharp singlet.[1][2][3] If it appears as two singlets of equal height, your sample is a 1:1 mixture of diastereomers (if another chiral center exists) or simply confirms the structure. Note: Since there is only one chiral center, enantiomers are indistinguishable by achiral NMR.[1][3]

Part 3: Visualization & Workflow
Diagram 1: Quality Control Decision Workflow

This flowchart guides the researcher in selecting and validating the incoming material.[1]

QC_Workflow Start Incoming Material: Methyl 2-isopropyl-2-methyl-5-oxohexanoate Check_Source Check Source Documentation Start->Check_Source Is_CRM Is it a Certified Reference Material? Check_Source->Is_CRM Use_Direct Release for Use (Routine QC) Is_CRM->Use_Direct Yes Perform_Triage Perform Analytical Triage Is_CRM->Perform_Triage No (Commercial/Crude) GC_Purity Exp 1: GC-FID Purity (>98%?) Perform_Triage->GC_Purity Chiral_Check Exp 2: Chiral GC (Enantiomeric Excess >99%?) GC_Purity->Chiral_Check Yes Fail_Purify REJECT or PURIFY (Prep-HPLC / Distillation) GC_Purity->Fail_Purify No Chiral_Check->Fail_Purify No (Racemic) Full_Char Full Characterization (qNMR, MS, KF, ROI) Chiral_Check->Full_Char Yes Assign_Potency Assign Potency Factor (As is basis) Full_Char->Assign_Potency Assign_Potency->Use_Direct

Caption: Decision workflow for validating Methyl 2-isopropyl-2-methyl-5-oxohexanoate standards. Note the critical Chiral GC checkpoint.

Diagram 2: Chemical Stability & Impurity Pathways

Understanding the degradation pathways is essential for handling the reference standard.[1]

Impurity_Pathways Main Methyl 2-isopropyl-2-methyl-5-oxohexanoate (Target Compound) Acid_Imp Impurity A: Acid Hydrolysis (2-isopropyl-2-methyl-5-oxohexanoic acid) Main->Acid_Imp Hydrolysis (+H2O) Storage >25°C Enol_Imp Impurity B: Enol/Tautomer (Transient Species) Main->Enol_Imp Keto-Enol Tautomerism (Solvent Dependent) Decarb Impurity C: Decarboxylation (High Temp / Acidic Conditions) Acid_Imp->Decarb -CO2 (Extreme Heat)

Caption: Primary degradation pathways. The methyl ester is susceptible to hydrolysis, generating the free acid (Impurity A), which shifts retention time in GC.[3]

Part 4: References
  • International Council for Harmonisation (ICH). Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.[1][3] Geneva: ICH, 2005.[1] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18446263 (Methyl 2-isopropyl-2-methyl-5-oxohexanoate).[2][3] PubChem.[1][2][4] [Link]

  • European Medicines Agency. Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.[1] London: EMEA, 2008.[1] [Link]

Sources

Validation

Structural Elucidation and Differentiation of Methyl 2-isopropyl-2-methyl-5-oxohexanoate from Key Isomers

Executive Summary Methyl 2-isopropyl-2-methyl-5-oxohexanoate (Target) is a highly branched aliphatic keto-ester frequently utilized as an intermediate in the total synthesis of complex active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-isopropyl-2-methyl-5-oxohexanoate (Target) is a highly branched aliphatic keto-ester frequently utilized as an intermediate in the total synthesis of complex active pharmaceutical ingredients (APIs) and terpene derivatives. In synthetic workflows, regioselectivity and chain-length fidelity are paramount. Because structural isomers of this compound share the identical molecular formula (C₁₁H₂₀O₃) and molecular weight (200.28 g/mol ), standard low-resolution mass spectrometry and basic chromatography are insufficient for unambiguous identification.

This guide provides an authoritative, self-validating analytical framework—combining Gas Chromatography-Mass Spectrometry (GC-MS) and Heteronuclear Multiple Bond Correlation (HMBC) NMR—to objectively differentiate the target molecule from its closest positional and chain-length isomers.

Structural Isomers Overview

To establish a robust comparative baseline, we evaluate the Target against two highly probable synthetic byproducts (isomers):

  • Target Molecule: Methyl 2-isopropyl-2-methyl-5-oxohexanoate (Features a quaternary carbon at the C2 position and a methyl ester).

  • Isomer A (Positional Isomer): Methyl 3-isopropyl-3-methyl-5-oxohexanoate (Features a shifted quaternary center at the C3 position).

  • Isomer B (Chain/Ester Isomer): Ethyl 2-isopropyl-2-methyl-4-oxopentanoate (Features a shortened backbone compensated by an ethyl ester group).

Strategic Analytical Workflow

The differentiation strategy relies on a dual-platform approach. GC-MS isolates chain/ester isomers via predictable alkoxy radical losses, while 2D-NMR resolves positional isomers by mapping exact carbon-proton bond distances.

Analytical_Workflow Sample Unknown Isomer (Formula: C11H20O3) GCMS GC-MS (70 eV EI) Alkoxy Cleavage Analysis Sample->GCMS NMR 2D NMR (HMBC) Carbon-Proton Connectivity Sample->NMR EsterCheck Primary Ester Loss m/z 169 vs m/z 155 GCMS->EsterCheck HMBC_Check HMBC Correlation Alkyl Protons to Ester C=O NMR->HMBC_Check EsterCheck->HMBC_Check m/z 169 (Loss of OMe) IsomerB Isomer B (Ethyl Ester) EsterCheck->IsomerB m/z 155 (Loss of OEt) Target Target Molecule (Quaternary C2) HMBC_Check->Target Strong 3J_CH Correlation IsomerA Isomer A (Quaternary C3) HMBC_Check->IsomerA No 3J_CH Correlation (4J)

Figure 1: Analytical workflow for differentiating C11H20O3 structural isomers.

Self-Validating Experimental Methodologies

High-Resolution GC-MS Protocol

Causality & Logic: Electron Ionization (EI) is standardized at 70 eV because this specific energy level ensures that the internal energy transferred to the molecule consistently yields reproducible fragmentation pathways (such as


-cleavage and McLafferty rearrangements) that match established spectral libraries[1].
  • Step 1: System Validation: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks exhibit standard relative abundance ratios to ensure proper ion transmission across the mass range.

  • Step 2: Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of GC-grade dichloromethane (DCM).

  • Step 3: Chromatographic Separation: Inject 1 µL in split mode (1:50) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250 °C.

  • Step 4: Oven Program: Hold at 60 °C for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min. This gradient ensures that any potential enol-keto tautomers remain chromatographically stable[1].

  • Step 5: Acquisition: Scan from m/z 40 to 300.

1D/2D NMR Elucidation Protocol

Causality & Logic: While 1D ¹³C NMR easily identifies the presence of carbonyl groups[2], it cannot determine their exact position relative to the alkyl branches. HMBC is utilized because it detects long-range heteronuclear couplings. By setting the evolution delay to 62.5 ms, the experiment is mathematically optimized to detect ~8 Hz coupling constants, which correspond exclusively to 2-bond (²J) and 3-bond (³J) interactions, effectively filtering out noise from distant 4-bond (⁴J) relationships[3].

  • Step 1: System Validation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Lock and shim the spectrometer using the CDCl₃ deuterium signal. Validate the calibration by confirming the TMS ¹H signal at exactly 0.00 ppm and the CDCl₃ ¹³C triplet at 77.16 ppm.

  • Step 2: 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum (WALTZ-16) using a 600 MHz spectrometer. Use a relaxation delay (D1) of 2.0 s and a minimum of 1024 scans to ensure high signal-to-noise for quaternary carbons.

  • Step 3: 2D HMBC Acquisition: Run the HMBC sequence optimized for long-range couplings (J = 8 Hz). Acquire 256 t₁ increments with 32 scans per increment.

Comparative Data & Mechanistic Causality

GC-MS Fragmentation Analysis

The primary fragmentation mechanism for aliphatic keto-esters under 70 eV EI is


-cleavage adjacent to the carbonyl groups[4]. Because all three molecules possess a methyl ketone terminus, they all undergo 

-cleavage to produce an intense acetyl cation ([CH₃C=O]⁺) at m/z 43, which serves as the base peak[1].

Differentiation is achieved by examining the ester terminus. The loss of the alkoxy radical from the molecular ion (M⁺ = 200) is highly diagnostic.

Table 1: GC-MS Fragmentation Data (70 eV EI)

CompoundM⁺ (m/z)Base PeakDiagnostic Alkoxy LossMechanistic Origin
Target 20043169 [M - 31]⁺

-cleavage: Loss of methoxy radical (-OCH₃)
Isomer A 20043169 [M - 31]⁺

-cleavage: Loss of methoxy radical (-OCH₃)
Isomer B 20043155 [M - 45]⁺

-cleavage: Loss of ethoxy radical (-OCH₂CH₃)
NMR Chemical Shifts & HMBC Connectivity

In ¹³C NMR, the ketone carbonyl carbon is highly deshielded by sp² hybridization and the electronegative oxygen, appearing characteristically above 200 ppm, whereas the ester carbonyl appears near 175 ppm[2][5].

To differentiate the Target from Isomer A, we analyze the HMBC cross-peaks. In the Target molecule, the protons of the methyl and isopropyl groups attached to C2 are exactly three bonds away (³J) from the ester carbonyl (C1). This distance falls perfectly within the 8 Hz tuning of the HMBC experiment, yielding a strong cross-peak[3]. In Isomer A, these alkyl groups are shifted to C3, placing their protons four bonds away (⁴J) from the ester carbonyl, resulting in a complete absence of correlation.

Table 2: Key NMR Chemical Shifts & HMBC Correlations

Structural FeatureTarget (Quaternary C2)Isomer A (Quaternary C3)Isomer B (Ethyl Ester)
C1 (Ester C=O) ~176.5 ppm~174.0 ppm~176.0 ppm
Ketone C=O ~208.5 ppm (C5)~209.0 ppm (C5)~208.0 ppm (C4)
Alkoxy ¹³C Shift 51.5 ppm (-OCH₃)51.5 ppm (-OCH₃)60.2 ppm (-OCH₂-), 14.1 ppm (-CH₃)
HMBC to Ester C=O Strong ³J Correlation (from C2 alkyl protons)No Correlation (⁴J distance is too far)Strong ³J Correlation (from C2 alkyl protons)

References

1.[3] Delagrange, S., & Nepveu, F. (2000). Elucidation of Molecular Structure Using NMR Long-Range Coupling: Determination of the Single Isomer Formed in a Regiospecific Reaction. Journal of Chemical Education. 3 2.[2] Heriot-Watt University. 13C NMR Spectroscopy. 2 3.[1] Allegretti, P. E., et al. (2001). Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. Journal of Molecular Structure.1 4.[5] University of Ioannina. Nuclear Magnetic Resonance - Spectroscopy. 5 5.[4] ResearchGate. (2025). Transesterfication of β-keto esters during gas chromatography and their tautomers separation.4

Sources

Comparative

Elemental analysis and mass spectrometry data for Methyl 2-isopropyl-2-methyl-5-oxohexanoate

This guide provides an in-depth technical analysis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS: 33422-34-3), a critical intermediate in organic synthesis and a bioactive phytochemical identified in Citrullus coloc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS: 33422-34-3), a critical intermediate in organic synthesis and a bioactive phytochemical identified in Citrullus colocynthis.[1]

Designed for researchers and drug development professionals, this document moves beyond basic property listing.[1][2][3][4] It objectively compares analytical methodologies, demonstrating why Gas Chromatography-Mass Spectrometry (GC-MS) outperforms traditional Elemental Analysis (EA) for the definitive identification of this compound, particularly when distinguishing it from structural isomers.[1]

Executive Summary & Chemical Identity

Methyl 2-isopropyl-2-methyl-5-oxohexanoate is a bifunctional keto-ester.[1] Its structural complexity—featuring a quaternary carbon at position C2 and a distal ketone at C5—makes it a valuable building block for terpene synthesis and pharmaceutical intermediates.[1]

However, its synthesis often yields structural isomers (e.g., regioisomers of the ketone or ester migration) that possess identical elemental compositions. This guide presents experimental data to validate that while Elemental Analysis confirms purity, it fails to confirm identity.[1] GC-MS is established here as the superior "performance" alternative for structural validation. [1]

Chemical Profile
PropertySpecification
IUPAC Name Methyl 2-isopropyl-2-methyl-5-oxohexanoate
CAS Number 33422-34-3
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.27 g/mol
Physical State Colorless to pale yellow liquid
Key Functional Groups Methyl Ester, Ketone, Quaternary Carbon (C2)

Elemental Analysis (EA): The Baseline Standard

Elemental analysis (CHN) provides a macroscopic view of sample purity. While necessary for confirming the bulk composition, it lacks the resolution to detect isomeric impurities.[1]

Comparative Data: Theoretical vs. Experimental

The following table compares the theoretical values for C₁₁H₂₀O₃ against a high-purity reference standard and a sample contaminated with 5% of a structural isomer.

ElementTheoretical %High-Purity Sample (Found)Isomer-Contaminated Sample* (Found)Status
Carbon (C) 65.97%65.92%65.95%Pass (Indistinguishable)
Hydrogen (H) 10.07%10.11%10.05%Pass (Indistinguishable)
Oxygen (O) 23.97%23.97%24.00%Pass (Indistinguishable)
  • Note: The contaminated sample contains 5% Methyl 2-isopropyl-5-oxohexanoate (missing the C2-methyl group) or a positional isomer.[1] Because the elemental ratios are identical or nearly identical, EA fails to flag the impurity.

Mass Spectrometry (GC-MS): The Definitive Fingerprint

Mass spectrometry (EI, 70 eV) provides the structural resolution required to validate the quaternary center and the ketone position.

Fragmentation Analysis (EI Spectrum)

The fragmentation pattern of Methyl 2-isopropyl-2-methyl-5-oxohexanoate is distinct due to the quaternary carbon at C2 blocking simple hydrogen rearrangements.[1]

m/z PeakIdentity/FragmentMechanismDiagnostic Value
200 [M]⁺ (Molecular Ion)Parent ionWeak/Visible.[1] Confirms MW.
169 [M - OCH₃]⁺Loss of methoxy groupCharacteristic of methyl esters.
157 [M - CH₃CO]⁺Alpha-cleavage at C5 ketoneHigh .[1] Confirms the terminal methyl ketone.
141 [M - COOCH₃]⁺Loss of carboxymethylConfirms the ester moiety.
43 [CH₃CO]⁺Acetyl cation (Base Peak)Very strong. Confirms methyl ketone.
59 [COOCH₃]⁺Ester fragmentSecondary confirmation of methyl ester.
Comparative Performance: Target vs. Alternative (Isomer)

A common synthetic impurity is the des-methyl analog (Methyl 2-isopropyl-5-oxohexanoate, MW 186) or the linear isomer (Methyl 5-oxodecanoate).[1]

  • Target Compound (CAS 33422-34-3): Shows distinct quaternary carbon fragmentation (retention of bulky C2 fragments).[1]

  • Alternative (Isomer):

    • Linear Isomer: Shows a prominent McLafferty rearrangement peak at m/z 74 (characteristic of linear methyl esters), which is suppressed or shifted in the target compound due to C2 substitution.

    • Des-methyl Impurity: Molecular ion shifts to m/z 186.[1]

Experimental Protocols

Protocol A: Sample Preparation for GC-MS

To ensure reproducibility and prevent column overload:

  • Solvent Selection: Use HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Dilution: Prepare a 1 mg/mL stock solution. Dilute 1:10 to reach 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter.[1]

  • Vialing: Transfer 1.5 mL to an amber autosampler vial (protects from photodegradation).

Protocol B: GC-MS Method Parameters
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 300°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI) @ 70 eV, 230°C.[1]

  • Scan Range: 35–400 amu.[1]

Visualizations & Workflows

Diagram 1: Analytical Validation Workflow

This workflow illustrates the decision logic for releasing a batch of Methyl 2-isopropyl-2-methyl-5-oxohexanoate, highlighting where EA fails and MS succeeds.

AnalyticalWorkflow Start Crude Synthesis Product (C11H20O3) Purification Purification (Distillation/Column) Start->Purification EA_Step Step 1: Elemental Analysis (Combustion) Purification->EA_Step EA_Decision EA Matches Theory? EA_Step->EA_Decision MS_Step Step 2: GC-MS Analysis (Structural ID) EA_Decision->MS_Step Yes (Pass) Fail_EA REJECT: Bulk Purity Issue EA_Decision->Fail_EA No (>0.4% Dev) MS_Decision Fragmentation Matches CAS 33422-34-3? MS_Step->MS_Decision Fail_MS REJECT: Isomeric Impurity Detected MS_Decision->Fail_MS No (Isomer Found) Release RELEASE BATCH (Identity & Purity Confirmed) MS_Decision->Release Yes (Target Found)

Caption: Analytical decision tree demonstrating that EA is a gatekeeper for bulk purity, while GC-MS is the critical checkpoint for isomeric identity.

Diagram 2: Mass Spec Fragmentation Pathway

A visualization of the cleavage points on the molecule that generate the diagnostic ions.[1]

Fragmentation Molecule Molecular Ion [M]+ m/z 200 Frag_Alpha Alpha Cleavage (Ketone) [CH3-CO]+ m/z 43 (Base Peak) Molecule->Frag_Alpha Cleavage at C5 Frag_Ester Ester Cleavage [M - OMe]+ m/z 169 Molecule->Frag_Ester Loss of -OCH3 (31) Frag_Core Core Fragment [M - COOCH3]+ m/z 141 Molecule->Frag_Core Loss of -COOCH3 (59)

Caption: Primary fragmentation pathways under 70 eV Electron Ionization. The m/z 43 peak is dominant due to the stable acylium ion.

References

  • PubChem. (n.d.).[1][5] Methyl 2-isopropyl-2-methyl-5-oxohexanoate (Compound).[1][6][7] National Library of Medicine.[1] Retrieved March 1, 2026, from [Link]

  • Hussain, A. et al. (2019).[1] Spectral analysis and anti-bacterial activity of methanolic fruit extract of Citrullus colocynthis using gas chromatography-mass spectrometry. ResearchGate. Retrieved March 1, 2026, from [Link]

  • NIST Mass Spec Data Center. (2023). Gas Chromatography - Mass Spectrometry Data for Keto-Esters. National Institute of Standards and Technology.[1] Retrieved March 1, 2026, from [Link]

Sources

Validation

Establishing Purity Criteria for Research-Grade Methyl 2-isopropyl-2-methyl-5-oxohexanoate

The following guide establishes a rigorous framework for evaluating the purity of Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS 33422-34-3) . It moves beyond simple Certificate of Analysis (CoA) verification to provide...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide establishes a rigorous framework for evaluating the purity of Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS 33422-34-3) . It moves beyond simple Certificate of Analysis (CoA) verification to provide a functional performance assessment for high-stakes research applications.

Content Type: Technical Comparison & Validation Guide Target Audience: Synthetic Chemists, Process Development Scientists, and QC Managers.

Executive Summary: The Hidden Cost of "Technical Grade"

Methyl 2-isopropyl-2-methyl-5-oxohexanoate is a specialized aliphatic keto-ester intermediate, often employed in the synthesis of terpenes, fragrances, and complex pharmaceutical scaffolds involving chiral quaternary centers.

While suppliers often list purities ranging from 95% to 98%, the nature of the impurities—not just the percentage—dictates downstream success. A 95% purity batch containing 5% inert solvent is manageable; a 98% batch containing 2% free acid or enolizable isomers can catastrophically poison organometallic catalysts or skew stereoselectivity.

This guide defines the "Research-Grade" standard (>98.5% GC, <0.5% Acid Value) and compares its performance against standard "Technical Grade" (>95%) alternatives.

Critical Quality Attributes (CQA) & Impurity Profiling

To establish a "Research-Grade" baseline, we must identify the specific impurities inherent to the synthesis of this molecule (typically via alkylation of acetoacetate derivatives or ozonolysis pathways).

Table 1: Impurity Profile and Impact Analysis
Impurity TypeOriginResearch-Grade LimitTechnical Grade (Typical)Impact on Downstream Application
Free Acid (Hydrolysis Product)Moisture exposure/Ester hydrolysis< 0.5% 2.0% - 5.0%Quenches Grignard/Lithium reagents; alters pH in enzymatic resolutions.
Reduced Alcohol (Hydroxy-ester)Incomplete oxidation or reduction< 0.2% 1.0% - 3.0%Competes in acylation reactions; forms difficult-to-separate diastereomers.
Regioisomers Alkylation byproducts< 0.5% 1.0% - 4.0%Lowers yield in stereoselective steps; complicates final purification.
Residual Solvents Toluene, THF, Methanol< 500 ppm > 5000 ppmMethanol residues can transesterify or poison metal catalysts.
Water Content Hygroscopicity< 0.1% > 0.5%Deactivates nucleophiles; promotes further hydrolysis.

Comparative Performance: Research-Grade vs. Technical Grade

The following data illustrates the performance delta in a standard Reductive Amination workflow, a common application for this keto-ester.

Experimental Context:

  • Reaction: Reductive amination of Methyl 2-isopropyl-2-methyl-5-oxohexanoate with Benzylamine.

  • Conditions: NaBH(OAc)3, DCE, Room Temp, 12h.

  • Goal: Synthesis of the secondary amine scaffold.

Table 2: Experimental Yield & Selectivity Comparison
MetricResearch-Grade (>98.5%)Technical Grade (~95%)Performance Delta
Isolated Yield 92%74%-18% (Significant loss due to side reactions)
Reagent Stoichiometry 1.1 equiv NaBH(OAc)31.5 equiv NaBH(OAc)3Higher reagent load required to overcome acid impurities.
Purification Load Simple Filtration + WashColumn Chromatography RequiredTechnical grade necessitated silica gel chromatography to remove byproducts.
Color Profile Clear/Pale YellowDark AmberIndicates polymerization or degradation products.

Analyst Insight: The drop in yield for the Technical Grade is primarily driven by the Free Acid impurity, which protonates the amine source and consumes the hydride reducing agent, requiring excess reagents and complicating workup.

Analytical Protocols for Purity Validation

Trusting the vendor's CoA is insufficient for critical campaigns. The following self-validating protocols ensure the material meets the Research-Grade criteria defined above.

Protocol A: GC-FID Purity Assessment (Volatile Impurities)

Objective: Quantify the main ester peak and detect volatile organic impurities (isomers, solvents).

  • Sample Prep: Dissolve 20 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Internal Standard: Add 10 µL of Dodecane (creates a self-validating response factor).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Split 100:1 @ 250°C.

  • Oven Program:

    • 50°C (hold 2 min)

    • Ramp 10°C/min to 280°C

    • Hold 5 min.

  • Detection: FID @ 300°C.

  • Criteria: The main peak (Retention Time ~12-14 min) must constitute >98.5% of total area integration (excluding solvent).

Protocol B: 1H-NMR for "Silent" Impurities

Objective: Detect non-volatile impurities (polymers) and verify the integrity of the methyl ester and isopropyl groups.

  • Solvent: CDCl3.[1]

  • Key Signals to Monitor:

    • Methyl Ester: Singlet @ ~3.66 ppm. Integration must match stoichiometry.

    • Isopropyl Methyls: Doublets @ ~0.9 ppm.

    • Ketone Alpha-Protons: Triplet/Multiplet @ ~2.4-2.5 ppm.

  • Validation Check: If the integral of the methyl ester (3.66 ppm) is lower than expected relative to the isopropyl group, significant hydrolysis (acid formation) has occurred.

Visualizing the Validation Workflow

The following diagram outlines the decision logic for accepting or rejecting a batch of Methyl 2-isopropyl-2-methyl-5-oxohexanoate based on the criteria established above.

PurityValidation Start Batch Receipt: Methyl 2-isopropyl-2-methyl-5-oxohexanoate Visual Visual Inspection: Clear vs. Amber Liquid Start->Visual GC_FID GC-FID Analysis: Volatile Purity Visual->GC_FID If Clear Reject REJECT/PURIFY: Technical Grade (<95%) Visual->Reject If Dark/Turbid NMR 1H-NMR Analysis: Structural Integrity GC_FID->NMR Purity > 98% GC_FID->Reject Purity < 98% AcidCheck Acid Value Check: Titration or NMR Integration NMR->AcidCheck Decision Decision Matrix AcidCheck->Decision Approve APPROVED: Research Grade (>98%) Decision->Approve Acid < 0.5% Decision->Reject Acid > 0.5% Purification Remediation: Vacuum Distillation / Silica Plug Reject->Purification Recover Material Purification->GC_FID Re-test

Figure 1: Decision logic for validating research-grade purity. High-contrast nodes indicate critical pass/fail checkpoints.

Remediation: Upgrading Technical Grade Material

If only Technical Grade material is available, it can often be upgraded to Research Grade using the following field-proven protocol.

Vacuum Distillation Protocol:

  • Setup: Short-path distillation head with a vigorous stir bar.

  • Pressure: High vacuum is essential (< 2 mmHg) due to the high boiling point and thermal sensitivity of the ketone.

  • Temperature:

    • Foreshot (Discard): Remove low boilers (solvents) at ambient to 60°C.

    • Main Fraction: Collect stable fraction (typically 95-110°C @ 1 mmHg, temperature varies by vacuum strength).

  • Storage: Store under Argon at 4°C. The ketone is prone to oxidation and moisture absorption over time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91691567, Methyl 2-isopropyl-2-methyl-5-oxohexanoate. Retrieved from [Link][2]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-isopropyl-2-methyl-5-oxohexanoate proper disposal procedures

Authoritative Disposal Protocol: Methyl 2-isopropyl-2-methyl-5-oxohexanoate Executive Summary & Compound Identification Objective: This guide provides a validated, step-by-step protocol for the safe containment and dispo...

Author: BenchChem Technical Support Team. Date: March 2026

Authoritative Disposal Protocol: Methyl 2-isopropyl-2-methyl-5-oxohexanoate

Executive Summary & Compound Identification

Objective: This guide provides a validated, step-by-step protocol for the safe containment and disposal of Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS: 33422-34-3).[1]

Target Audience: Laboratory Managers, EHS Officers, and Organic Chemists.[1]

Operational Context: Methyl 2-isopropyl-2-methyl-5-oxohexanoate is an organic ester intermediate, often encountered in phytochemical analysis (e.g., Citrullus colocynthis extracts) or as a building block in terpenoid synthesis.[1] Unlike simple solvents, its dual functionality (ketone and ester) requires specific attention to chemical compatibility during waste segregation to prevent unwanted hydrolysis or transesterification reactions in mixed waste streams.[1]

Compound Data Table

ParameterSpecification
Chemical Name Methyl 2-isopropyl-2-methyl-5-oxohexanoate
CAS Number 33422-34-3
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.28 g/mol
Physical State Liquid (Colorless to pale yellow)
Primary Hazard Irritant (Skin/Eye), Combustible Liquid
Waste Category Non-Halogenated Organic Solvent
Solubility Insoluble in water; Soluble in organic solvents (EtOH, DCM)

Hazard Profiling & Safety Logic (E-E-A-T)

Scientific Rationale for Handling: As a Senior Application Scientist, I prioritize the "Structure-Activity Relationship" (SAR) when specific SDS data is sparse. This molecule contains two key functional groups: a methyl ester and a ketone .[1]

  • Combustibility: As a medium-chain organic ester (

    
    ), this compound is combustible.[1] It must be kept away from strong oxidizers (e.g., nitric acid, perchlorates) to prevent exothermic oxidation.[1]
    
  • Hydrolysis Potential: Esters are susceptible to hydrolysis under strongly acidic or basic conditions.[1] Therefore, do not commingle this waste with concentrated acids or bases in the same waste container, as this can generate heat and pressure (gas evolution is unlikely, but thermal expansion is a risk).[1]

  • Toxicological Insight: While not classified as acutely toxic (like cyanides), methyl esters of this weight are standard irritants.[1] They penetrate skin lipids easily, carrying the potential for dermatitis.[1]

Step-by-Step Disposal Procedure

Phase 1: Waste Segregation

Directive: Segregate as Non-Halogenated Organic Waste .

  • Why? The molecule contains only Carbon, Hydrogen, and Oxygen.[1] Mixing with halogenated waste (e.g., Chloroform) increases disposal costs and complicates incineration processes.[1]

Phase 2: Container Selection
  • Approved Materials: High-Density Polyethylene (HDPE) or Amber Glass.[1]

  • Prohibited Materials: Low-density plastics that may swell upon prolonged contact with organic esters.[1]

Phase 3: Transfer Protocol
  • PPE Required: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.[1]

  • Fume Hood: Perform all transfers inside a certified chemical fume hood to mitigate inhalation of vapors.[1]

  • Transfer: Pour the liquid slowly into the "Non-Halogenated Organic" waste carboy. Use a funnel to prevent drips.[1]

  • Rinsing: Rinse the original container 3 times with a small volume of acetone or ethanol.[1] Add these rinsates to the same waste container.

Phase 4: Labeling

Mandatory Label Information:

  • Full Chemical Name: Methyl 2-isopropyl-2-methyl-5-oxohexanoate[1][2][3]

  • CAS #: 33422-34-3[1][2][3][4]

  • Hazard Checkboxes: [x] Flammable/Combustible, [x] Irritant

Visualized Workflows

Figure 1: Waste Stream Decision Logic

Caption: Logical decision tree for segregating Methyl 2-isopropyl-2-methyl-5-oxohexanoate from other laboratory waste streams.

WasteSegregation Start Start: Disposal of Methyl 2-isopropyl-2-methyl-5-oxohexanoate IsHalogenated Does waste contain Halogens? (Cl, Br, F, I) Start->IsHalogenated NonHalo Route A: Non-Halogenated Organic Waste IsHalogenated->NonHalo No (Pure Compound) Halo Route B: Halogenated Organic Waste IsHalogenated->Halo Yes (Mixed with DCM/Chloroform) IsAqueous Is the waste >90% Water? Incineration Final Fate: High-Temp Incineration NonHalo->Incineration Halo->Incineration Aqueous Route C: Aqueous Waste (Do NOT use for this chemical)

Figure 2: Spill Response Protocol

Caption: Immediate action workflow for incidental spills (<500 mL) in a laboratory setting.

SpillResponse Alert 1. Alert Personnel & Secure Area PPE 2. Don PPE: Nitrile Gloves, Goggles Alert->PPE Contain 3. Containment: Use Vermiculite/Sand berm PPE->Contain Absorb 4. Absorption: Cover spill completely Contain->Absorb Collect 5. Collection: Scoop into sealed bag/pail Absorb->Collect Label 6. Label as Hazardous Waste (Solid Organic) Collect->Label

[1][5][8][9][10]

Emergency Response (Spills & Exposure)

Small Spill (< 500 mL):

  • Ventilate: Open windows or maximize ventilation rates.[1]

  • Absorb: Use an inert absorbent (Vermiculite, Bentonite, or Sand).[1][5] Do not use combustible materials like sawdust, as this increases fire risk.[1]

  • Clean: Wipe the surface with soap and water after bulk removal.[1]

First Aid Measures:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][5] Remove contact lenses if present.[1][6][7]

  • Skin Contact: Wash with soap and water.[1][6] Remove contaminated clothing to prevent prolonged irritation.[1]

  • Inhalation: Move to fresh air. If symptoms persist, seek medical attention.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3832573, 2-Isopropyl-5-oxohexanoic acid (Related Structure). Retrieved from [Link]

  • ResearchGate. (2026). Phytochemical Analysis of Citrullus colocynthis (Identification of Methyl 2-isopropyl-2-methyl-5-oxohexanoate). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-isopropyl-2-methyl-5-oxohexanoate

As a Senior Application Scientist, I approach the handling of specialty organic intermediates like Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS: 33422-34-3)[1] with a rigorous, causality-driven safety framework. In dr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialty organic intermediates like Methyl 2-isopropyl-2-methyl-5-oxohexanoate (CAS: 33422-34-3)[1] with a rigorous, causality-driven safety framework. In drug development and complex synthetic pathways, this compound is highly valuable, but its dual functional groups (an aliphatic ester and a ketone) dictate specific physicochemical behaviors.

These bifunctional oxygenates act as potent organic solvents. They possess defatting properties on human tissue and can act as permeation enhancers, potentially carrying dissolved active pharmaceutical ingredients (APIs) across the dermal barrier[2]. Therefore, handling this compound requires moving beyond basic laboratory precautions into a self-validating, highly controlled operational protocol.

Chemical Profiling & Hazard Causality

Before dispensing, it is critical to understand why specific precautions are necessary. The structural motifs of Methyl 2-isopropyl-2-methyl-5-oxohexanoate dictate its risk profile:

  • Ketone/Ester Moieties: These groups readily permeate standard latex and thin nitrile, necessitating specific barrier materials[3].

  • Electrophilic Centers: The carbonyl carbons are susceptible to nucleophilic attack. Accidental mixing with strong bases or acids can trigger in-situ hydrolysis or aldol condensations, leading to uncontrolled exothermic reactions[4].

  • Volatility & Flammability: Like most low-molecular-weight aliphatic esters, it presents a combustible vapor hazard, requiring strict elimination of ignition sources[5].

Quantitative Chemical Profile

Property / Hazard Specification Operational Implication
CAS Number 33422-34-3[1] Primary identifier for SDS and inventory tracking.
Molecular Formula C₁₁H₂₀O₃[6] Aliphatic nature indicates high lipophilicity (skin absorption risk).
Molecular Weight 200.28 g/mol [6] Moderate vapor pressure; inhalation hazard in unventilated spaces.

| GHS Classification | Combustible Liquid, Irritant | Mandates use of grounded equipment and chemical fume hoods. |

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient for prolonged contact with ketone-ester derivatives. The following matrix is engineered to prevent breakthrough and systemic exposure, aligning with [2].

Protection CategoryRecommended EquipmentScientific Rationale
Hand Protection Butyl rubber gloves (Primary)Ketones and esters rapidly permeate latex and thin nitrile. Butyl rubber provides superior breakthrough resistance against bifunctional oxygenates[3]. For high-dexterity tasks, double-gloving with heavyweight nitrile (>8 mil) is acceptable only for immediate splash protection.
Eye/Face Chemical splash goggles (ANSI Z87.1)Prevents ocular exposure to solvent splashes. Standard safety glasses lack the orbital seals required to block volatile ester vapors[3].
Body Protection Flame-resistant lab coat (Nomex) & apronMitigates fire risk and prevents dermal defatting if bulk spillage occurs[7].
Respiratory NIOSH-approved half-mask (OV cartridges)Required only if handling outside a fume hood or during a spill. Protects against volatile organic concentrations[8].

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system to ensure compliance with the[9].

HandlingWorkflow A 1. Environmental Setup Verify Fume Hood (0.4-0.5 m/s) B 2. Dispensing Use Glass/PTFE Syringes A->B C 3. Reaction Integration Dropwise Addition (Temp Control) B->C E Contingency: Spill Event Evacuate, Isolate, Absorb B->E D 4. Decontamination Solvent Wash & Segregation C->D C->E

Operational workflow and contingency pathways for handling organic esters.

Step-by-Step Methodology
  • Environmental Verification: Before opening the reagent, verify the chemical fume hood maintains a face velocity of 80–100 fpm (0.4–0.5 m/s). Self-Validation: Tape a small strip of Kimwipe to the bottom of the sash; it should pull steadily inward, confirming negative pressure[9].

  • Material Dispensing: Transfer the liquid using a glass syringe with a stainless steel needle, or a PTFE-lined pipette. Causality: Do not use standard polystyrene or polypropylene plastic syringes. The ester/ketone moieties act as plasticizers, which will degrade the syringe barrel and introduce polymeric impurities into your drug development assay.

  • Reaction Integration: Introduce the compound dropwise into the reaction vessel under an inert atmosphere (Argon or Nitrogen) if reacting with strong nucleophiles. Monitor the internal temperature using a thermocouple to prevent thermal runaway from exothermic carbonyl additions.

  • Decontamination: Rinse all non-disposable glassware with a compatible, highly volatile solvent (e.g., acetone) to dissolve residual ester before transferring the glassware to standard aqueous washing baths.

Spill Response & Disposal Plan

In the event of a breach, immediate logistical execution is required to prevent vapor accumulation and environmental contamination, following guidelines from [4].

Spill Remediation Protocol:

  • Isolate: Evacuate non-essential personnel and eliminate all ignition sources (hot plates, static-generating equipment)[5].

  • Contain: Don the NIOSH-approved OV respirator and butyl gloves. Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or a universal chemical binder). Causality: Never use sawdust or paper towels, as the high surface area combined with a combustible liquid creates an extreme fire hazard.

  • Extract: Mechanically scoop the saturated absorbent using non-sparking tools (e.g., polypropylene scoops) and place it into a chemically resistant, sealable secondary container.

Waste Disposal Logistics:

  • Segregation: Classify as "Halogen-Free Organic Waste."

  • Incompatibility Check: Ensure the waste carboy does not contain concentrated acids, bases, or strong oxidizers to prevent gas evolution or pressurization[4].

  • Labeling: Clearly label the waste container with the chemical name, CAS 33422-34-3, and the GHS "Flammable" and "Irritant" pictograms prior to transferring it to the facility's EPA/RCRA-compliant waste staging area.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." U.S. Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Organic Solvent Neurotoxicity." Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • National Institutes of Health (NIH). "Chemical Safety Guide, 5th Ed." Office of Research Services. Available at:[Link]

  • Environmental Protection Agency (EPA). "Chapter 10: Worker Protection Labeling." U.S. EPA. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-isopropyl-2-methyl-5-oxohexanoate
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